1-Chloro-3,6-dimethoxyisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-chloro-3,6-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-3-4-9-7(5-8)6-10(15-2)13-11(9)12/h3-6H,1-2H3 |
InChI Key |
DIAMRSWZRAZRSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NC(=C2C=C1)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-3,6-dimethoxyisoquinoline
Disclaimer: Publicly available scientific data for 1-Chloro-3,6-dimethoxyisoquinoline (CAS No. 55086-45-8) is exceedingly scarce. This guide has been compiled using information available for its close isomers, primarily 1-Chloro-6,7-dimethoxyisoquinoline and 3-Chloro-6,8-dimethoxyisoquinoline. The data presented herein should be considered as estimations and requires experimental verification for this compound.
This technical guide provides a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
While specific experimental data for this compound is not available, the following table summarizes the known properties of its isomers to provide an estimated profile.
| Property | Data for Isomeric Compounds | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | - |
| Molecular Weight | 223.66 g/mol | [1] |
| Physical Form | Expected to be a solid at room temperature. | [1] |
| Melting Point | Data not available for this compound or its close isomers. | [2] |
| Boiling Point | Data not available for this compound or its close isomers. | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethanol. | |
| Storage | Store in an inert atmosphere at 2-8°C. | [1] |
Spectroscopic Data (Inferred from Isomers)
No specific spectral data has been reported for this compound. The following are anticipated characteristics based on the analysis of related substituted isoquinolines.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents on the isoquinoline ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework. The carbon atoms attached to the chlorine and oxygen atoms will exhibit characteristic downfield shifts.
Synthesis and Reactivity
General Synthesis Strategies for Chloro-dimethoxy-isoquinolines
The synthesis of chloro-dimethoxy-isoquinolines typically involves the construction of the dimethoxyisoquinoline core followed by a chlorination step. Common synthetic routes to the isoquinoline scaffold include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
A plausible synthetic approach for this compound would start from a suitably substituted phenethylamine derivative, which undergoes cyclization to form a dihydroisoquinoline, followed by oxidation and chlorination.
Experimental Workflow: A Generalized Synthetic Approach
Caption: Generalized synthetic workflow for chloro-dimethoxy-isoquinolines.
Key Reactivity
The chemical reactivity of this compound is expected to be dictated by the chloro substituent at the 1-position and the electron-donating methoxy groups on the benzene ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C-1 position is activated towards nucleophilic displacement by the ring nitrogen. This allows for the introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position.
-
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions. The directing effects of the two methoxy groups will determine the position of substitution.
Diagram of Potential Reactions
Caption: Potential reaction pathways for a 1-chloro-dimethoxy-isoquinoline.
Safety Information
Based on the safety data sheet for this compound, the following hazards are noted:
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container to...).
It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a potentially valuable building block in medicinal chemistry and organic synthesis. While direct experimental data is limited, this guide provides a foundational understanding of its expected properties and reactivity based on the known chemistry of its isomers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential applications. Researchers are strongly encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.
References
An In-depth Technical Guide on Chloro-Methoxy-Substituted Isoquinolines
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The substitution of the isoquinoline scaffold with chloro and methoxy groups can significantly modulate its physicochemical properties and pharmacological effects. This guide explores the molecular characteristics, synthetic methodologies, and potential biological relevance of chloro-methoxy-substituted isoquinolines, providing a foundational understanding for further research and drug discovery efforts in this area.
Molecular Structure and Properties
The core of the molecule is an isoquinoline ring, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The numbering of the isoquinoline ring system dictates the positions of the substituents. For the requested, yet uncharacterized, 1-Chloro-3,6-dimethoxyisoquinoline, a chlorine atom would be at position 1, and methoxy groups at positions 3 and 6.
Below is a diagram illustrating the proposed molecular structure.
Caption: Proposed molecular structure of this compound.
The following table summarizes key physicochemical data for several known isomers and related compounds. This data can be used to estimate the properties of the target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | 193.63 | 132997-77-4[1] |
| 1-Chloro-7-methoxyisoquinoline | C10H8ClNO | 193.63 | 53533-54-3[2] |
| 1-Chloro-6,7-dimethoxyisoquinoline | C11H10ClNO2 | 223.65 | 21560-29-2[3] |
| 3-Chloro-6,8-dimethoxyisoquinoline | C11H10ClNO2 | 223.66 | 13388-76-6[4] |
Experimental Protocols: Synthesis of Substituted Isoquinolines
Several classical and modern synthetic methods are available for the preparation of the isoquinoline core, which can be adapted for the synthesis of chloro-methoxy substituted analogs.[5][6][7]
Common precursors for isoquinoline synthesis often involve appropriately substituted phenethylamines or benzaldehydes. The introduction of methoxy groups is typically achieved by using starting materials already containing these functionalities, such as dimethoxyphenethylamine. The chloro substituent can be introduced either on the starting material or on the formed isoquinoline ring.
A generalized workflow for the synthesis of substituted isoquinolines is depicted below.
Caption: Generalized workflow for the synthesis of substituted isoquinolines.
This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.
Protocol:
-
Amide Formation: A substituted phenethylamine (e.g., 3,4-dimethoxyphenethylamine) is acylated with an acyl chloride or anhydride to form the corresponding amide.
-
Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), which induces cyclization to form a 3,4-dihydroisoquinoline derivative.[7]
-
Aromatization: The resulting dihydroisoquinoline is dehydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the aromatic isoquinoline.
This reaction is particularly useful for the synthesis of tetrahydroisoquinolines.
Protocol:
-
Condensation: A substituted phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base (imine).
-
Cyclization: The intermediate imine undergoes an intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[7]
-
Aromatization: The tetrahydroisoquinoline can be oxidized in a subsequent step to the fully aromatic isoquinoline.
Spectroscopic Characterization
The structural elucidation of novel isoquinoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For a molecule like this compound, one would expect to see distinct signals for the aromatic protons on the isoquinoline ring and sharp singlets for the protons of the two methoxy groups.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the aromatic rings and the methoxy groups would be characteristic.
-
2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the positions of the substituents on the isoquinoline core.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.
Biological Activity of Chloro-Isoquinoline Derivatives
Isoquinoline alkaloids and their synthetic analogs are known to exhibit a wide range of biological activities.[10] The presence of a chlorine atom can significantly influence the pharmacological profile of these compounds, often enhancing their potency.
-
Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of chlorinated isoquinoline derivatives.[11] The chloro group can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Some alkynyl isoquinolines have shown strong bactericidal activity against Gram-positive bacteria, including resistant strains.[12]
-
Anticancer Activity: The isoquinoline scaffold is present in several anticancer agents. The substitution pattern on the ring system plays a crucial role in the cytotoxic activity. For instance, certain isoquinoline-tethered quinazoline derivatives have been investigated as inhibitors of HER2 kinase in cancer cells.[13]
-
Enzyme Inhibition: The nitrogen atom in the isoquinoline ring can interact with the active sites of various enzymes. The overall substitution pattern determines the binding affinity and selectivity.
It is important to note that the specific biological activities of this compound would need to be determined through experimental screening.
Conclusion
While specific data on this compound remains to be elucidated, the rich chemistry and diverse biological activities of the broader class of chloro-methoxy-substituted isoquinolines make them a compelling area for further investigation. The synthetic strategies and characterization methods outlined in this guide provide a solid framework for researchers to synthesize and evaluate novel derivatives in this chemical space. Future studies are warranted to explore the potential of these compounds in drug discovery and development.
References
- 1. 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | CID 21901074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53533-54-3|1-Chloro-7-methoxyisoquinoline|BLD Pharm [bldpharm.com]
- 3. 1-Chloro-6,7-dimethoxyisoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 1-chloro-3,6-dimethoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data and visualizations of the synthetic workflow.
Synthetic Strategy Overview
The proposed synthesis of this compound is a linear sequence beginning with the preparation of (3-methoxyphenyl)acetonitrile. This intermediate undergoes reduction to the corresponding phenethylamine, which is then formylated. The subsequent intramolecular cyclization via a Bischler-Napieralski reaction affords a dihydroisoquinoline core, which is then aromatized. The final steps involve the introduction of the chloro and the second methoxy functionalities. An alternative and likely more efficient final step involves the direct chlorination of a 3,6-dimethoxyisoquinoline-1(2H)-one precursor.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis.
Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile
This reaction involves the nucleophilic substitution of the chloride in m-methoxybenzyl chloride with cyanide.
-
Experimental Protocol: To a 500 mL four-necked flask equipped with a condenser and a mechanical stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water. Heat the mixture to 70°C. Add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise over 2 hours. After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours. Cool the reaction mixture to approximately 50°C and separate the layers. The organic layer contains the crude product, which can be further purified by distillation or recrystallization to yield m-methoxybenzyl cyanide.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 92.5% | [1] |
| Melting Point | 8°C | [2] |
| Boiling Point | 164-165 °C/20 mmHg | |
| Density | 1.054 g/mL at 25 °C | |
| Refractive Index | n20/D 1.532 |
Step 2: Reduction of (3-Methoxyphenyl)acetonitrile to 2-(3-Methoxyphenyl)ethanamine
The nitrile group is reduced to a primary amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.
-
Experimental Protocol (General): In a high-pressure reactor, dissolve (3-Methoxyphenyl)acetonitrile in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)ethanamine, which can be purified by distillation.
Step 3: Formylation of 2-(3-Methoxyphenyl)ethanamine to N-[2-(3-methoxyphenyl)ethyl]formamide
The primary amine is converted to its formamide derivative.
-
Experimental Protocol (General): To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent (e.g., toluene or formic acid itself), add an excess of formic acid. Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess formic acid and solvent under reduced pressure to yield the crude N-[2-(3-methoxyphenyl)ethyl]formamide.[3]
Step 4: Bischler-Napieralski Cyclization to 6-Methoxy-3,4-dihydroisoquinoline
This is an intramolecular electrophilic aromatic substitution reaction that forms the dihydroisoquinoline ring.
-
Experimental Protocol (General): Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide in an inert solvent like acetonitrile. Add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) portion-wise at a controlled temperature (typically 0-10°C). After the addition, the reaction mixture is often heated to reflux to drive the cyclization.[4] The reaction is then quenched by carefully adding it to ice-water and basified to precipitate the crude product.
Step 5: Oxidation to 6-Methoxyisoquinoline
The dihydroisoquinoline is aromatized to the corresponding isoquinoline.
-
Experimental Protocol (General): Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a suitable solvent. Add an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor. Heat the reaction mixture to reflux. Monitor the reaction by TLC. Upon completion, filter off the oxidant and concentrate the solvent to obtain the crude 6-methoxyisoquinoline.
Step 6: Synthesis of 3,6-Dimethoxyisoquinoline-1(2H)-one
This step would likely involve further functionalization of the 6-methoxyisoquinoline. The synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported and could be adapted.[5][6]
Step 7: Chlorination to this compound
The final step involves the chlorination of the isoquinolin-1-one precursor.
-
Experimental Protocol (General): Treat 3,6-dimethoxyisoquinoline-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.[7] After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product can then be extracted with an organic solvent.
Reaction Mechanisms
The key ring-forming step in this synthesis is the Bischler-Napieralski reaction.
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.
Safety Considerations
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will liberate toxic hydrogen cyanide gas.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Hydrogenation: Reactions involving hydrogen gas under pressure should be carried out in a specialized high-pressure reactor with appropriate safety measures.
This guide provides a framework for the synthesis of this compound based on established chemical transformations. Researchers should consult the primary literature for more specific details and optimize the reaction conditions as needed for their specific applications.
References
- 1. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Cas 19924-43-7,(3-Methoxyphenyl)acetonitrile | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
Technical Guide: Spectral and Synthetic Profile of 1-Chloro-dimethoxyisoquinolines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The introduction of chloro and methoxy substituents on the isoquinoline ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives attractive for drug discovery programs. This document outlines the characteristic spectral data (NMR, IR, MS) and a representative synthetic protocol for 1-chloro-6,7-dimethoxyisoquinoline.
Synthesis of 1-Chloro-6,7-dimethoxyisoquinoline
The synthesis of 1-chloro-6,7-dimethoxyisoquinoline is typically achieved through a two-step process involving the formation of the corresponding isoquinolone (an isocarbostyril), followed by chlorination. A common route is a modification of the Bischler-Napieralski reaction.
Experimental Protocol
Step 1: Synthesis of 6,7-dimethoxy-1(2H)-isoquinolone
A mixture of N-(3,4-dimethoxyphenylethyl)-formamide is cyclized using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
-
To a solution of homoveratrylamine (1 equivalent) in an appropriate solvent, an acylating agent like ethyl formate is added, and the mixture is heated to form N-(3,4-dimethoxyphenylethyl)-formamide.
-
The resulting amide is then treated with a cyclizing agent. For instance, the amide is heated with phosphorus oxychloride in a high-boiling inert solvent like toluene or acetonitrile.
-
The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude 3,4-dihydroisoquinoline intermediate.
-
This intermediate is often oxidized in situ or in a subsequent step to the more stable isoquinolone.
Step 2: Chlorination to 1-chloro-6,7-dimethoxyisoquinoline
The 6,7-dimethoxy-1(2H)-isoquinolone is chlorinated to yield the final product.
-
The dried 6,7-dimethoxy-1(2H)-isoquinolone (1 equivalent) is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline to drive the reaction to completion.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Spectral Data Analysis
The following tables summarize the expected spectral data for 1-chloro-6,7-dimethoxyisoquinoline based on analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1-chloro-6,7-dimethoxyisoquinoline (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | d | 1H | H-3 |
| ~ 7.5 - 7.7 | d | 1H | H-4 |
| ~ 7.2 - 7.4 | s | 1H | H-5 |
| ~ 7.0 - 7.2 | s | 1H | H-8 |
| ~ 4.0 | s | 3H | OCH₃ at C-6 |
| ~ 3.9 | s | 3H | OCH₃ at C-7 |
d: doublet, s: singlet
Table 2: Predicted ¹³C NMR Spectral Data for 1-chloro-6,7-dimethoxyisoquinoline (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 157 | C-1 |
| ~ 152 - 154 | C-7 |
| ~ 149 - 151 | C-6 |
| ~ 140 - 142 | C-3 |
| ~ 135 - 137 | C-8a |
| ~ 122 - 124 | C-4a |
| ~ 120 - 122 | C-4 |
| ~ 105 - 107 | C-8 |
| ~ 103 - 105 | C-5 |
| ~ 56.0 | OCH₃ at C-6 |
| ~ 55.8 | OCH₃ at C-7 |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands for 1-chloro-6,7-dimethoxyisoquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | C-H stretching (aromatic) |
| ~ 2850 - 3000 | Medium | C-H stretching (methyl from methoxy) |
| ~ 1600 - 1620 | Strong | C=N stretching of the isoquinoline ring |
| ~ 1500 - 1580 | Strong | C=C stretching (aromatic ring) |
| ~ 1250 - 1300 | Strong | C-O stretching (aryl ether) |
| ~ 1000 - 1100 | Strong | C-O stretching (aryl ether) |
| ~ 700 - 850 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-chloro-6,7-dimethoxyisoquinoline
| m/z Value | Relative Intensity | Assignment |
| ~ 223/225 | High | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| ~ 208/210 | Moderate | [M - CH₃]⁺ |
| ~ 195/197 | Moderate | [M - CO]⁺ or [M - N₂]⁺ (less common) |
| ~ 180 | Moderate | [M - CH₃ - CO]⁺ |
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 1-chloro-6,7-dimethoxyisoquinoline.
Caption: Synthetic and characterization workflow for 1-chloro-6,7-dimethoxyisoquinoline.
An In-depth Technical Guide to the Physical Characteristics of 1-Chloro-3,6-dimethoxyisoquinoline
Introduction to Isoquinoline Derivatives
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds.[1][2][3][4] They are components of many natural alkaloids and have been the focus of extensive research in medicinal chemistry due to their wide range of pharmacological activities. The physical properties of substituted isoquinolines, such as 1-Chloro-3,6-dimethoxyisoquinoline, are crucial for their synthesis, purification, formulation, and biological activity. The introduction of chloro and methoxy groups to the isoquinoline core is expected to influence its melting point, boiling point, and solubility.
Predicted Physical Characteristics
While specific experimental data is unavailable, the general characteristics of the parent compound, isoquinoline, can provide a baseline. Isoquinoline is a colorless hygroscopic liquid or solid with a melting point of 26-28 °C and a boiling point of 242 °C.[3] It is sparingly soluble in water but dissolves well in many organic solvents.[3][5] The presence of the chloro and dimethoxy substituents on the isoquinoline ring of this compound will alter these properties. The increased molecular weight and potential for intermolecular interactions suggest that it will likely be a solid at room temperature with a higher melting point than isoquinoline. The methoxy groups may slightly increase its polarity, while the chloro group will contribute to its overall molecular weight and van der Waals forces.
Data Presentation
Due to the absence of experimental data for this compound, a quantitative data table cannot be provided at this time. The following table is a template that researchers can use to compile data upon successful synthesis and characterization of the compound.
| Physical Property | Experimental Value | Method of Determination |
| Molecular Formula | C₁₁H₁₀ClNO₂ | N/A |
| Molecular Weight | 223.66 g/mol | N/A |
| Melting Point | TBD | Capillary Method |
| Boiling Point | TBD | Distillation or Thiele Tube |
| Solubility in Water | TBD | Shake-Flask Method |
| Solubility in Organic Solvents | TBD | Visual Miscibility Test |
| Appearance | TBD | Visual Inspection |
Experimental Protocols
The following are detailed, generalized protocols for determining the key physical characteristics of a novel compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[6][7] A pure compound should exhibit a sharp melting range of 1-2 °C.[6]
Boiling Point Determination (Micro-Boiling Point Method)
For small quantities of a liquid, the micro-boiling point method is suitable.
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Attach the small test tube containing 0.2-0.3 mL of the liquid sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the test tube.
-
Immerse the assembly in a Thiele tube or oil bath, ensuring the rubber band is above the oil level.
-
Heat the oil bath gently.[8][9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[9][10]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample.
-
Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Visualization of Characterization Workflow
The following diagram illustrates a general workflow for the physical and structural characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Isoquinoline.pptx [slideshare.net]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility and Synthesis Workflow of 1-Chloro-3,6-dimethoxyisoquinoline
Solubility of 1-Chloro-3,6-dimethoxyisoquinoline in Organic Solvents
Quantitative solubility data for this compound is not extensively documented. However, based on the general principles of organic chemistry and information available for structurally similar isoquinoline derivatives, a qualitative assessment of its likely solubility in common organic solvents can be inferred. The presence of the chloro and dimethoxy groups influences the polarity of the molecule, suggesting solubility in a range of organic solvents.
For instance, various substituted isoquinolines have been noted for their poor solubility in both aqueous and some organic solvents, while others demonstrate good solubility in chlorinated solvents like chloroform and dichloromethane.[1] Synthesis procedures for related compounds often utilize solvents such as ethyl acetate and dichloromethane for extraction and purification, which implies that this compound is likely soluble in these media to a practical extent.[2]
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble | Often used in synthesis & purification of similar compounds.[1][2] |
| Esters | Ethyl Acetate | Likely Soluble | Commonly used for extraction of related isoquinolines.[2] |
| Aromatics | Toluene | Likely Soluble | Used as a solvent in the synthesis of precursors.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran | Moderately Soluble | General utility for moderately polar organic compounds. |
| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | Polarity may be suitable for dissolving the compound. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | High polarity can often dissolve complex organic molecules. |
| Non-polar | Hexane, Heptane | Likely Insoluble | The polarity of the isoquinoline core and substituents is likely too high. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of an organic compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Analytical balance
-
Constant temperature bath (e.g., water bath or heating block)
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial.
-
Record the initial mass of the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the filtered solution. Two common methods are:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Weigh the flask containing the dried residue. The difference in weight gives the mass of the dissolved compound.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Calculate the concentration of the original saturated solution based on the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
For the gravimetric method:
-
Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant collected) x 100
-
-
For the chromatographic/spectroscopic method:
-
Solubility (mg/mL) = Concentration from calibration curve x Dilution factor
-
-
Representative Synthesis Workflow
While a specific signaling pathway for this compound is not defined, a logical workflow for its synthesis is highly relevant for the target audience. The following diagram illustrates a generalized synthetic route for a chloro-dimethoxy-isoquinoline derivative, highlighting the key stages from starting materials to the final product.
Caption: Generalized workflow for the synthesis of a 1-Chloro-dimethoxyisoquinoline derivative.
This guide provides a foundational understanding of the solubility and a potential synthetic route for this compound. For precise quantitative data, the experimental protocol outlined should be performed. The provided information is intended to support further research and development activities involving this compound.
References
An In-depth Technical Guide to 1-Chloro-3,6-dimethoxyisoquinoline: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-3,6-dimethoxyisoquinoline, a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry. While a specific historical account of its discovery is not prominently documented, its existence and utility are predicated on the rich history of isoquinoline synthesis. This document details the probable synthetic routes for its preparation, drawing from established methodologies for analogous structures. Furthermore, it elucidates the expected chemical properties and reactivity profile of the title compound, with a focus on transformations relevant to drug discovery and materials science. Detailed experimental protocols for key synthetic steps are provided, and quantitative data are summarized for clarity. The guide is supplemented with visualizations to illustrate key chemical pathways and workflows.
Introduction: The Isoquinoline Scaffold
Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1][2] This structural motif is of significant interest as it forms the core of numerous naturally occurring alkaloids with potent biological activities, such as morphine and papaverine.[1][3] Consequently, the development of synthetic methodologies to access functionalized isoquinolines has been a major focus of organic chemistry. The introduction of substituents, such as chloro and methoxy groups, onto the isoquinoline core provides valuable handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of photophysical properties in materials science.[4]
This compound incorporates three key functional groups that dictate its chemical behavior: the isoquinoline core, a reactive chloro group at the 1-position, and two electron-donating methoxy groups at the 3- and 6-positions. The chlorine atom at the C-1 position is particularly significant as it renders this position susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.[4]
Synthetic Pathways
The synthesis of this compound can be approached through the construction of the dimethoxyisoquinoline core followed by chlorination. Two classical and powerful methods for the synthesis of the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[5][6][7] This intermediate can then be aromatized to the corresponding isoquinoline. For the synthesis of a 3,6-dimethoxyisoquinoline derivative, the starting material would be an appropriately substituted β-phenylethylamine.
Workflow for Bischler-Napieralski Synthesis
Caption: Workflow for the synthesis of this compound via the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4][8] Subsequent oxidation is required to form the aromatic isoquinoline ring system.[4] This method is particularly useful for the synthesis of tetrahydroisoquinolines.
Logical Flow of the Pictet-Spengler Reaction
Caption: Logical flow diagram of the Pictet-Spengler reaction for isoquinoline synthesis.
Chlorination of the Isoquinolinone Precursor
A common and effective method for introducing a chlorine atom at the 1-position of an isoquinoline is through the chlorination of the corresponding isoquinolin-1-one. The isoquinolinone can be obtained from the synthesized dimethoxyisoquinoline or through other routes. Treatment of the 3,6-dimethoxyisoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the desired this compound.[4]
Physicochemical Properties
Table 1: Predicted and Comparative Physicochemical Properties of Isoquinoline Derivatives
| Property | 1-Chloro-6-methoxyisoquinoline[9] | 1-Chloro-isoquinoline[10] | Predicted: this compound |
| Molecular Formula | C₁₀H₈ClNO | C₉H₆ClN | C₁₁H₁₀ClNO₂ |
| Molecular Weight ( g/mol ) | 193.63 | 163.60 | 223.65 |
| Appearance | Likely a solid at room temperature | Colorless solid[3] | Expected to be a solid at room temperature |
| Solubility | Soluble in common organic solvents | Sparingly soluble in water, soluble in many organic solvents[3] | Expected to be soluble in common organic solvents |
| pKa (of protonated form) | ~5.14 (estimated from isoquinoline)[1] | ~5.14 (estimated from isoquinoline)[1] | Expected to be a weak base, pKa similar to isoquinoline |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the C-1 chloro substituent, which is activated towards nucleophilic displacement and serves as a versatile handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The chlorine atom at the 1-position of the isoquinoline ring is susceptible to substitution by a variety of nucleophiles.[4] This allows for the introduction of diverse functional groups at this position.
Signaling Pathway of Nucleophilic Substitution
Caption: Nucleophilic substitution at the C-1 position of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-isoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the 1-chloro-isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12]
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[13][14][15][16] This reaction would allow for the introduction of a wide range of amino groups at the 1-position of the isoquinoline core.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols for the key reactions involved in the synthesis and functionalization of this compound, based on procedures for similar compounds.
General Procedure for Bischler-Napieralski Cyclization
To a solution of the appropriate N-acyl-β-(dimethoxyphenyl)ethylamine (1.0 equiv) in a suitable solvent (e.g., anhydrous DCM or toluene), phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) is added dropwise at 0 °C.[6] The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).[6] After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 3,4-dihydroisoquinoline is then subjected to aromatization.
General Procedure for Aromatization of 3,4-Dihydroisoquinolines
The crude 3,4-dihydroisoquinoline is dissolved in a high-boiling solvent such as xylene or decalin. A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the aromatic isoquinoline.
General Procedure for Chlorination of Isoquinolin-1-one
The 3,6-dimethoxyisoquinolin-1-one (1.0 equiv) is heated with an excess of phosphorus oxychloride (POCl₃, 5-10 equiv) at reflux for 2-4 hours.[4] The reaction progress is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is cooled and carefully quenched by pouring it into a mixture of crushed ice and a base (e.g., aqueous ammonia or sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added, and the mixture is heated to 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv). Anhydrous toluene is added, and the tube is sealed and heated to 80-110 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through Celite, and concentrated. The residue is purified by column chromatography.
Spectroscopic Data
While specific spectroscopic data for this compound is not available in the searched results, the expected key signals in ¹H and ¹³C NMR, and IR spectroscopy can be inferred from related structures.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (δ 7.0–8.0 ppm), Methoxy protons (δ ~3.9–4.1 ppm)[4] |
| ¹³C NMR | Aromatic carbons, Methoxy carbons (δ ~55–60 ppm), Carbon bearing chlorine (C-1) |
| IR Spectroscopy (cm⁻¹) | C-Cl stretch (600–800), C-O-C stretch (~1250)[4] |
Conclusion
This compound represents a valuable and versatile building block in organic synthesis. While its specific discovery and history are not individually chronicled, its synthesis is firmly rooted in the well-established and powerful methodologies of isoquinoline chemistry. Its strategic functionalization allows for a wide range of chemical transformations, particularly at the C-1 position, making it an attractive intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and reactivity, offering a valuable resource for researchers in the field.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | CID 21901074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas for 1-Chloro-3,6-dimethoxyisoquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value. This whitepaper explores the untapped potential of a novel derivative, 1-Chloro-3,6-dimethoxyisoquinoline, as a versatile building block for the discovery and development of next-generation therapeutics. By leveraging the known reactivity of the 1-chloro-isoquinoline moiety and the electronic influence of the dimethoxy-substituted benzene ring, this compound presents a unique entry point into novel chemical space. This document outlines prospective research avenues, including targeted synthesis of derivative libraries, potential biological applications, and proposed experimental workflows for screening and lead optimization.
Introduction: The Promise of the Isoquinoline Scaffold
The isoquinoline ring system is a privileged scaffold in drug discovery, present in a wide array of biologically active alkaloids such as berberine, papaverine, and morphine.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the isoquinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound, while not extensively described in current literature, represents a promising starting point for novel drug discovery programs. The C-1 chloro substituent is a key reactive handle, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide variety of functional groups.[6] This feature is critical for the construction of diverse chemical libraries for high-throughput screening. The methoxy groups at positions 3 and 6 are anticipated to influence the molecule's electronic properties and metabolic stability, and may play a role in directing interactions with biological targets.
Proposed Synthetic Avenues
The synthesis of this compound can be approached through established methods for isoquinoline synthesis, followed by targeted functionalization. A plausible retrospective analysis suggests a multi-step synthesis starting from readily available precursors.
Core Scaffold Synthesis: Bischler-Napieralski Approach
A potential synthetic route to the core isoquinoline scaffold could employ the Bischler-Napieralski reaction, a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized.[1][5][7]
Experimental Protocol: Synthesis of this compound
-
Amide Formation: Acylation of a suitably substituted β-phenylethylamine, such as 2-(3,6-dimethoxyphenyl)ethan-1-amine, with an appropriate acyl chloride in the presence of a non-nucleophilic base.
-
Cyclization: The resulting amide is then subjected to cyclodehydration using a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield the corresponding 3,4-dihydroisoquinoline.[5]
-
Aromatization: The dihydroisoquinoline intermediate can be aromatized to the isoquinoline core using a dehydrogenating agent like palladium on carbon (Pd/C) at elevated temperatures.
-
Chlorination: Introduction of the chloro group at the C-1 position can be achieved by treating the corresponding 1-isoquinolinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Diagram: Proposed Synthetic Workflow for this compound
Caption: Proposed Bischler-Napieralski based synthesis of the target compound.
Potential Research Areas and Biological Targets
The unique structural features of this compound suggest several promising avenues for therapeutic research. The strategic placement of the chloro and methoxy groups can be exploited to design molecules with high affinity and selectivity for various biological targets.
Anticancer Drug Development
Many isoquinoline alkaloids exhibit potent anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.[2] The planar aromatic system of the isoquinoline core is well-suited for intercalation into DNA, while substituents can be designed to interact with specific enzymes involved in DNA replication and repair.
Potential Molecular Targets:
-
Topoisomerase I/II: Design of derivatives that can stabilize the topoisomerase-DNA cleavable complex.
-
Protein Kinases: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.
-
Tubulin Polymerization: Modification of the scaffold to mimic known tubulin inhibitors.
Antimicrobial Agents
The isoquinoline nucleus is found in several natural products with significant antibacterial and antifungal properties.[2] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound could be explored for their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.
Anti-inflammatory and Neuroprotective Agents
Certain isoquinoline derivatives have demonstrated anti-inflammatory and neuroprotective effects, suggesting their potential in treating a range of neurological and inflammatory disorders.[4][8] Research in this area could focus on developing derivatives that modulate inflammatory pathways or protect neurons from oxidative stress and apoptosis.
Diagram: High-Level Biological Screening Cascade
Caption: A generalized workflow for the biological evaluation of new derivatives.
Library Development and Structure-Activity Relationship (SAR) Studies
The reactivity of the C-1 chloro group is the linchpin for generating a diverse library of derivatives for SAR studies. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for introducing a wide range of substituents at this position.[6]
Table 1: Proposed Derivative Library and Target Biological Assays
| R-Group at C-1 (via Nucleophilic Substitution) | Potential Biological Target Class | Primary Screening Assay |
| Aryl / Heteroaryl (Suzuki Coupling) | Protein Kinases, GPCRs | Kinase Inhibition Assay, Receptor Binding Assay |
| Amines (Buchwald-Hartwig Amination) | Ion Channels, Transporters | Electrophysiology, Uptake Assays |
| Alkynes (Sonogashira Coupling) | "Click" Chemistry Handle for PROTACs | Cell Viability in Cancer Cell Lines |
| Thiolates | Metalloenzymes | Enzyme Inhibition Assays |
Conclusion
This compound represents a novel and highly promising scaffold for the development of new therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the isoquinoline core, provides a strong foundation for a multifaceted drug discovery program. The proposed research areas, encompassing synthetic chemistry, medicinal chemistry, and biological evaluation, offer a roadmap for unlocking the full potential of this intriguing molecule. Further investigation into the synthesis and biological activity of derivatives of this compound is strongly warranted and has the potential to yield novel drug candidates for a range of diseases.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3,6-dimethoxyisoquinoline is a substituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the presence of a reactive chloro substituent at the C1 position of the isoquinoline core, which is further influenced by the electronic effects of the two methoxy groups. This guide provides a comprehensive overview of the predicted reactivity profile of this compound, with a focus on its utility in key synthetic transformations. The information presented is based on the established chemistry of analogous 1-chloroisoquinoline and related heterocyclic systems. Detailed experimental protocols for representative reactions, quantitative data where available for similar substrates, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.
Core Reactivity
The primary site of reactivity in this compound is the carbon-chlorine bond at the 1-position. The electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring system activates the C1 position towards nucleophilic attack and facilitates participation in various palladium-catalyzed cross-coupling reactions. The methoxy groups at the 3- and 6-positions are expected to influence the electron density of the ring system, potentially modulating the reactivity of the C1 position and directing electrophilic substitution on the benzene ring, although the latter is less common for this scaffold.
Predicted Key Reactions
Based on extensive literature precedent for structurally related compounds, this compound is anticipated to be a valuable substrate for the following classes of reactions:
-
Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds through coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles.
These reactions provide access to a diverse array of substituted isoquinoline derivatives, which are prevalent scaffolds in pharmacologically active molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound is an ideal candidate for these transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[1][2][3] It is anticipated that this compound will readily couple with various aryl and heteroaryl boronic acids.
Reaction Scheme:
Caption: Predicted Suzuki-Miyaura cross-coupling reaction pathway.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 (for similar substrates) | [1][4] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | n-Butanol | 110 | 70-90 (for similar substrates) | [5] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 75-92 (for similar substrates) | [4] |
Experimental Protocol (Representative):
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100°C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[6][7][8] This reaction is expected to proceed efficiently with this compound and a variety of amine coupling partners.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 110 | 80-95 (for similar substrates) | [9] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 75-90 (for similar substrates) | [6] |
| [(CyPF-tBu)PdCl₂] | - | K₂CO₃ | t-Butanol | 80 | 70-88 (for similar substrates) | [8] |
Experimental Protocol (Representative):
To a dried Schlenk tube is added Pd₂(dba)₃ (0.015 mmol), XantPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The mixture is stirred at 110°C for 16-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated isoquinolines, which are valuable intermediates for further transformations.[10][11][12]
Logical Relationship Diagram:
Caption: Key components for a successful Sonogashira coupling.
Table 3: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 70-90 (for similar substrates) | [12] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 80 | 65-85 (for similar substrates) | [13] |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 100 | 70-88 (for similar substrates) | [14] |
Experimental Protocol (Representative):
A solution of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL) is degassed with argon. The reaction is then stirred at 60°C for 8-16 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography affords the desired product.[12]
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C1 position of the isoquinoline ring is activated for nucleophilic displacement. This allows for the introduction of a variety of functional groups.
Reaction Scheme:
Caption: General scheme for nucleophilic aromatic substitution.
Table 4: Potential Nucleophiles and Conditions for SNAr
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) |
| Alkoxide | ROH | NaH, KOtBu | THF, Dioxane | 25-100 |
| Thiolate | RSH | NaH, K₂CO₃ | DMF, DMSO | 25-80 |
| Amine | R₂NH | - (or external base) | EtOH, NMP | 80-150 |
Experimental Protocol (Representative for O-Arylation):
To a suspension of NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C is added the alcohol (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.0 mmol) in THF (5 mL) is then added, and the reaction is heated to reflux for 6-12 hours. After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over MgSO₄, and concentrated. The product is purified by crystallization or column chromatography.
Synthesis of this compound
The synthesis of the title compound would likely follow established procedures for related chloroisoquinolines. A plausible route involves the chlorination of the corresponding 3,6-dimethoxyisoquinolin-1(2H)-one.
Synthetic Pathway:
Caption: Plausible synthetic route to the title compound.
Experimental Protocol (General):
A mixture of 3,6-dimethoxyisoquinolin-1(2H)-one and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated at reflux for several hours.[15][16] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound, which can be further purified by recrystallization or column chromatography.
Conclusion
This compound represents a highly promising and versatile building block for organic synthesis. Its predicted reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and conditions outlined in this guide, derived from the established chemistry of analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this valuable scaffold.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 16. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3,6-dimethoxyisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in the development of novel therapeutics and other advanced materials. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by theoretical principles and analogous experimental evidence. Detailed methodologies for the characterization of these sites are also presented, along with a structured summary of predicted reactivity data.
Introduction
The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological properties. In this compound, the interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy groups, coupled with the inherent electronic properties of the isoquinoline ring system, creates a unique reactivity profile. This document aims to elucidate the primary electrophilic and nucleophilic centers within the molecule, providing a predictive framework for its chemical behavior.
Predicted Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the distribution of electron density across its aromatic framework. This distribution is influenced by the inductive and resonance effects of its substituents.
Nucleophilic Sites
The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the electron-rich aromatic ring system.
-
Nitrogen Atom (N-2): The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it a potential nucleophile. However, its basicity and nucleophilicity are tempered by the aromaticity of the ring. It can be protonated or alkylated under certain conditions.
-
Oxygen Atoms of Methoxy Groups: The oxygen atoms of the two methoxy groups also have lone pairs of electrons. While they contribute to the overall electron density of the benzene ring through resonance, they are generally less nucleophilic than the ring carbons due to the electronegativity of oxygen.
-
Aromatic Ring System: The benzene portion of the isoquinoline ring is activated towards electrophilic attack by the two electron-donating methoxy groups at positions 3 and 6. These groups increase the electron density of the ring, making it more susceptible to reaction with electrophiles.
Electrophilic Sites
The electrophilic centers in this compound are carbons that are electron-deficient, making them susceptible to attack by nucleophiles.
-
Carbon-1 (C-1): The carbon atom attached to the chlorine is the most significant electrophilic site. The high electronegativity of the chlorine atom, combined with the electron-withdrawing effect of the adjacent nitrogen atom, makes C-1 highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This position is primed for displacement of the chloride ion by a wide range of nucleophiles.
-
Carbon-3 (C-3): While substituted with a methoxy group, the C-3 position can also exhibit some electrophilic character due to its proximity to the ring nitrogen.
-
Other Aromatic Carbons: While the benzene ring is generally electron-rich, specific carbons can act as electrophilic sites under certain reaction conditions, particularly in reactions involving strong nucleophiles.
Predicted Reactivity and Data
The following table summarizes the predicted reactivity of the key sites in this compound. The quantitative data presented are estimations based on computational studies of similar 1-chloroisoquinoline systems and the known effects of methoxy substituents.
| Site | Type | Predicted Reactivity |
| Carbon-1 (C-1) | Electrophilic | High: Very susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (e.g., amines, alkoxides, thiols). The chloro group is a good leaving group at this activated position. |
| Nitrogen-2 (N-2) | Nucleophilic | Moderate: Can act as a base or nucleophile, but reactivity is modulated by aromaticity. |
| Carbon-5 (C-5) | Nucleophilic | High: Activated by the ortho- and para-directing methoxy groups, making it a prime site for electrophilic aromatic substitution. |
| Carbon-7 (C-7) | Nucleophilic | High: Activated by the ortho- and para-directing methoxy groups, making it another favorable site for electrophilic aromatic substitution. |
| Carbon-8 (C-8) | Nucleophilic | Moderate: Some activation from the para-methoxy group at C-6, but less favored for electrophilic attack compared to C-5 and C-7. |
| Carbon-4 (C-4) | Nucleophilic | Low: Deactivated by the adjacent electron-withdrawing nitrogen and less influenced by the methoxy groups. |
Visualization of Reactive Sites
The following diagrams, generated using the DOT language, illustrate the key reactive sites and the general workflow for their experimental determination.
Caption: Predicted electrophilic and nucleophilic sites of this compound.
Caption: General experimental workflow for determining reactive sites.
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the electrophilic and nucleophilic sites of this compound.
Determination of the Primary Electrophilic Site (C-1)
This experiment aims to confirm the high electrophilicity of the C-1 position through a nucleophilic aromatic substitution reaction.
Objective: To demonstrate the displacement of the chloro group at C-1 by a nucleophile.
Materials:
-
This compound
-
Aniline (or other suitable nucleophile)
-
Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., BINAP) for cross-coupling reactions, or a strong base (e.g., NaH) for classical SNAr.
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Standard laboratory glassware and purification apparatus (chromatography column)
-
Analytical instruments: TLC, LC-MS, NMR spectrometer
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.
-
Add the nucleophile (e.g., aniline, 1.2 equivalents).
-
If employing a cross-coupling reaction, add the palladium catalyst (e.g., 0.05 equivalents) and ligand (e.g., 0.1 equivalents), followed by a base (e.g., Cs2CO3, 2 equivalents). For a classical SNAr, a strong base may be required to deprotonate the nucleophile.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm the substitution at the C-1 position.
Determination of the Primary Nucleophilic Sites (Aromatic Ring)
This experiment is designed to identify the positions on the benzene ring that are most susceptible to electrophilic attack.
Objective: To determine the regioselectivity of electrophilic aromatic substitution on the dimethoxy-activated ring.
Materials:
-
This compound
-
Electrophilic reagent (e.g., N-Bromosuccinimide (NBS) for bromination, or a mixture of nitric and sulfuric acid for nitration)
-
Appropriate solvent (e.g., Acetic acid, Dichloromethane)
-
Standard laboratory glassware and purification apparatus
-
Analytical instruments: TLC, LC-MS, NMR spectrometer
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the electrophilic reagent (1 equivalent). For nitration, a pre-mixed solution of nitric acid in sulfuric acid should be added dropwise.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction (e.g., by pouring it over ice-water).
-
Neutralize the mixture if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product mixture by column chromatography to separate any regioisomers formed.
-
Characterize each isolated product by NMR (including 2D techniques like NOESY or HMBC) to definitively establish the position of electrophilic attack (predicted to be C-5 and/or C-7).
Conclusion
The electronic landscape of this compound is characterized by a highly electrophilic C-1 position, ripe for nucleophilic attack, and an electron-rich benzene ring activated towards electrophilic substitution, primarily at the C-5 and C-7 positions. This dual reactivity makes it a valuable and versatile building block in synthetic chemistry. The predictive analysis and experimental protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important heterocyclic compound in the pursuit of novel chemical entities with desired functionalities.
An In-depth Technical Guide on 1-Chloro-3,6-dimethoxyisoquinoline and its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-3,6-dimethoxyisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details a plausible synthetic pathway to this core structure, methods for its derivatization, and its potential as a kinase inhibitor. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to the this compound Scaffold
Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the isoquinoline core is crucial in determining the biological activity. The presence of a chlorine atom at the C1 position provides a reactive handle for further functionalization, while methoxy groups at the C3 and C6 positions can influence the molecule's electronic properties and binding interactions with biological targets. This guide focuses on the synthesis and potential applications of the novel this compound scaffold and its derivatives, particularly in the context of kinase inhibition for cancer therapy.
Synthesis of the Core Compound and its Derivatives
A plausible synthetic route for this compound (3) is proposed, starting from the commercially available 3,5-dimethoxyaniline. The synthesis involves the formation of a β-phenylethylamide intermediate, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, which is then aromatized and chlorinated.
Proposed Synthesis of this compound (3)
The proposed multi-step synthesis is outlined below:
-
Step 1: Synthesis of N-(3,5-dimethoxyphenethyl)acetamide (1): This intermediate can be prepared from 3,5-dimethoxyphenethylamine through acylation.
-
Step 2: Synthesis of 3,6-dimethoxy-3,4-dihydroisoquinoline (2): The dihydroisoquinoline ring system is formed via a Bischler-Napieralski cyclization of intermediate 1 using a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Step 3: Aromatization and Chlorination to yield this compound (3): The dihydroisoquinoline 2 can be aromatized, and the C1 position can be chlorinated. A potential one-pot reaction could be explored using a suitable chlorinating agent. Alternatively, the dihydroisoquinoline can be oxidized to the corresponding isoquinolinone, which is then converted to the 1-chloro derivative.
Derivatization of the Core Scaffold
The chlorine atom at the C1 position of this compound (3) is susceptible to nucleophilic substitution, making it an excellent point for diversification. A particularly useful reaction for generating a library of derivatives is the Suzuki-Miyaura cross-coupling reaction.
By reacting this compound (3) with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse range of 1-aryl-3,6-dimethoxyisoquinoline derivatives (4a-c) can be synthesized.[3] This allows for the introduction of a wide array of substituents at the C1 position to probe the structure-activity relationship (SAR).
Table 1: Proposed Synthesis and Derivatization of this compound
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Expected Yield (%) |
| 1 | 3,5-dimethoxyphenethylamine | Acetic anhydride, Pyridine, 0°C to rt | N-(3,5-dimethoxyphenethyl)acetamide (1) | >90 |
| 2 | N-(3,5-dimethoxyphenethyl)acetamide (1) | POCl₃, Toluene, reflux | 3,6-dimethoxy-3,4-dihydroisoquinoline (2) | 70-80 |
| 3 | 3,6-dimethoxy-3,4-dihydroisoquinoline (2) | Pd/C, Toluene, reflux; then POCl₃ | This compound (3) | 60-70 |
| 4a | This compound (3), Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C | 1-Phenyl-3,6-dimethoxyisoquinoline (4a) | 75-85 |
| 4b | This compound (3), 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C | 1-(4-Methoxyphenyl)-3,6-dimethoxyisoquinoline (4b) | 70-80 |
| 4c | This compound (3), 3-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C | 1-(3-Chlorophenyl)-3,6-dimethoxyisoquinoline (4c) | 70-80 |
Biological Activity: Kinase Inhibition
Dimethoxy-substituted isoquinoline and quinoline derivatives have been reported to exhibit significant inhibitory activity against various protein kinases, which are key targets in cancer therapy. The synthesized this compound and its derivatives are therefore promising candidates for evaluation as kinase inhibitors.
Potential Kinase Targets
Based on the activity of structurally related compounds, potential kinase targets for this compound derivatives include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
c-Met
-
Haspin
-
CLK1
-
DYRK1A
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is expected to be highly dependent on the nature of the substituent at the C1 position. By synthesizing a library of derivatives with varying electronic and steric properties at this position, a comprehensive SAR can be established to guide the design of more potent and selective inhibitors.
Table 2: Reported Kinase Inhibitory Activities of Related Isoquinoline and Quinoline Derivatives
| Compound Reference | Kinase Target | IC₅₀ (nM) |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 |
| 6,7-dimethoxy-4-anilinoquinoline 12n | c-Met | 30 |
| N-(2-(3-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (12e) | c-Met | - |
| N-(2-(2-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (12a) | c-Met | - |
Note: IC₅₀ values are indicative and can vary depending on the assay conditions. The table presents data for structurally related compounds to guide initial target selection.[4][5]
Experimental Protocols
Detailed experimental procedures are provided below for the key synthetic steps and a representative biological assay.
Synthesis of this compound (3)
Step 2: Bischler-Napieralski Cyclization of N-(3,5-dimethoxyphenethyl)acetamide (1)
-
To a solution of N-(3,5-dimethoxyphenethyl)acetamide (1) (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution to pH 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,6-dimethoxy-3,4-dihydroisoquinoline (2).
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 3: Aromatization and Chlorination
-
Dissolve the purified 3,6-dimethoxy-3,4-dihydroisoquinoline (2) (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Add 10% Palladium on activated carbon (Pd/C) (10 mol%).
-
Heat the mixture to reflux for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,6-dimethoxyisoquinolin-1(2H)-one.
-
To the crude isoquinolinone, add phosphorus oxychloride (POCl₃) (5.0 eq) and heat the mixture to 100 °C for 3-4 hours.
-
After cooling, remove the excess POCl₃ under reduced pressure.
-
Carefully add crushed ice to the residue and then basify with a cold aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound (3) by column chromatography (eluent: ethyl acetate/hexanes gradient).
Suzuki-Miyaura Cross-Coupling of this compound (3)
-
To a reaction vessel, add this compound (3) (1.0 eq), the corresponding arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL/mmol of the isoquinoline).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired 1-aryl-3,6-dimethoxyisoquinoline derivative.[3]
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[6][7]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the kinase substrate (a specific peptide or protein) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent will deplete the remaining ATP.
-
Add a second detection reagent that converts the newly formed ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.[8][9]
-
Visualizations
Logical Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route proposed in this guide is feasible and allows for extensive derivatization at the C1 position through robust methods like the Suzuki-Miyaura cross-coupling. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate these compounds. Further investigation into the SAR of 1-aryl-3,6-dimethoxyisoquinoline derivatives is warranted to identify potent and selective kinase inhibitors for potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 3. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl scaffolds.[1] This methodology is invaluable in drug discovery and development for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[2] The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The functionalization of this core via cross-coupling reactions allows for the synthesis of diverse molecular architectures.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 1-chloro-3,6-dimethoxyisoquinoline with various arylboronic acids. As specific literature for this exact substrate is limited, the following protocols and data are based on established methods for structurally similar chloro-heteroaromatic compounds, such as chloroquinolines and chloropyridines.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step.
Generalized Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid can be depicted as follows:
Caption: General scheme for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes typical conditions used for the coupling of chloro-heteroaromatic compounds, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | Good to Excellent | SPhos is effective for unactivated aryl chlorides.[3] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good to Excellent | XPhos is another highly active ligand for challenging couplings. |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | Moderate to Good | A classical catalyst, may require higher loading and longer reaction times. |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 90-110 | 12-18 | Good | Often used for a broad range of substrates. |
Yields are generalized from literature on analogous chloro-heterocycles and will be substrate-dependent.
Experimental Workflow
The following diagram outlines the typical workflow for setting up, monitoring, and working up a Suzuki coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Detailed Experimental Protocol (Generalized)
Note: This is a generalized procedure and may require optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-3,6-dimethoxyisoquinoline product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 1-aryl-3,6-dimethoxyisoquinoline derivatives. While specific documented examples for this exact substrate are scarce, the generalized protocols and conditions presented here, based on analogous chloro-heterocyclic systems, provide a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system will likely be necessary to achieve high yields for specific substrate combinations, contributing to the efficient discovery and development of novel isoquinoline-based compounds.
References
- 1. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of N-arylisoquinolines is of significant interest as this scaffold is present in numerous biologically active compounds. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 1-chloro-3,6-dimethoxyisoquinoline with various primary and secondary amines.
The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially when dealing with heteroaryl chlorides.[4][5]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[3][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride to form a Pd(II) complex.[3][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst.[3][4]
Key Reaction Parameters
Successful Buchwald-Hartwig amination of this compound requires careful optimization of several parameters. The following tables summarize common starting points and considerations for this transformation.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Generation | Key Features |
| Pd₂(dba)₃ | XPhos | G2/G3 | Bulky, electron-rich ligand suitable for challenging couplings.[3] |
| Pd(OAc)₂ | RuPhos | G3 | Effective for a wide range of amines and heteroaryl chlorides.[3] |
| [Pd(cinnamyl)Cl]₂ | SPhos | G2/G3 | Highly active catalyst system, often requiring lower temperatures.[3] |
| Pd-PEPPSI™-IPr | - | - | N-heterocyclic carbene (NHC) based catalyst, effective for aryl chlorides.[5] |
| tBuXPhos | - | - | Particularly effective for coupling primary amines. |
Table 2: Selection of Bases and Solvents
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, commonly used base. May not be suitable for base-sensitive functional groups.[6] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Milder base, good for substrates with sensitive functional groups.[7] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Mild base, often effective for amidation reactions.[7] |
| LHMDS | ~26 | THF | Strong, non-nucleophilic base. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
General Experimental Protocol
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.
-
Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
-
Reaction:
-
Seal the reaction vessel tightly.
-
Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified N-substituted-3,6-dimethoxyisoquinolin-1-amine by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Safety Considerations
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a hypothetical, yet scientifically plausible, framework for the utilization of 1-Chloro-3,6-dimethoxyisoquinoline in a research and drug development context, focusing on its application as a building block in palladium-catalyzed cross-coupling reactions.
Hypothetical Application: Synthesis of Novel Arylated Isoquinoline Derivatives
The presence of a chlorine atom at the C-1 position of the isoquinoline ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of a library of 1-aryl-3,6-dimethoxyisoquinoline derivatives. These derivatives could be screened for various biological activities, including but not limited to kinase inhibition, anti-cancer properties, or as ligands for G-protein coupled receptors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Hypothetical Reaction Optimization
The following table summarizes hypothetical results for the optimization of the Suzuki-Miyaura cross-coupling reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 75 |
| 2 | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 88 |
| 3 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 |
| 4 | 3-cyanophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | Cs₂CO₃ | Dioxane/H₂O | 100 | 3 | 85 |
| 5 | 4-fluorophenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | Toluene/H₂O | 110 | 2 | 95 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Hypothetical Signaling Pathway for a Downstream Bioactive Derivative
This diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel kinase inhibitor synthesized from a 1-aryl-3,6-dimethoxyisoquinoline derivative.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Application Notes and Protocols: 1-Chloro-3,6-dimethoxyisoquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,6-dimethoxyisoquinoline is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of a reactive chlorine atom at the C1 position, coupled with the electron-donating methoxy groups on the benzene ring, makes it an attractive substrate for a variety of cross-coupling reactions. These reactions enable the introduction of diverse functionalities at the C1 position, providing access to a wide range of substituted isoquinoline derivatives, many of which are scaffolds for biologically active compounds and natural products.
This document provides detailed application notes and generalized protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Disclaimer: Experimental protocols and reaction conditions provided herein are based on established methodologies for structurally similar chloro-isoquinolines and other aryl chlorides due to the limited availability of specific data for this compound in the reviewed literature. Optimization of these conditions for the specific substrate is highly recommended.
Synthesis of this compound
A plausible synthetic route to this compound can be envisioned through a multi-step sequence starting from commercially available materials, such as 3,6-dimethoxyphenethylamine. A common method for isoquinoline synthesis is the Bischler-Napieralski reaction, followed by dehydrogenation and chlorination.
Caption: Proposed synthetic pathway for this compound.
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-C (alkynyl) bonds at the C1 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl boronic acids or esters. This reaction is fundamental for the synthesis of biaryl compounds.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 88 |
| 3 | 1-Chloronaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if required) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of N-aryl isoquinolines from primary or secondary amines.[1]
Caption: General workflow for the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 98 |
| 2 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 91 |
| 3 | 1-Chloro-4-nitrobenzene | Benzylamine | Pd(OAc)₂ (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | 94 |
-
In a glovebox or under a flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the designated time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the isoquinoline and a terminal alkyne, providing access to 1-alkynylisoquinoline derivatives.[2]
Caption: General workflow for the Sonogashira coupling reaction.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85 |
| 2 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPEA | DMF | 80 | 90 |
| 3 | 1-Chloro-4-fluorobenzene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 90 | 88 |
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add the base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the copper(I) co-catalyst under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Conclusion
This compound serves as a valuable and versatile building block in modern organic synthesis. Its ability to readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a powerful platform for the construction of a diverse array of substituted isoquinoline derivatives. The protocols and data presented here, while based on analogous systems, offer a strong starting point for researchers and drug development professionals to explore the synthetic utility of this promising intermediate. Further investigation into the specific reactivity of this compound is warranted to fully unlock its potential in the synthesis of novel chemical entities with potential biological activity.
References
Application Notes and Protocols for 1-Chloro-3,6-dimethoxyisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potential Therapeutic Applications
The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The presence of a chloro group can enhance membrane permeability and metabolic stability, while methoxy groups can modulate receptor binding and pharmacokinetic profiles. Based on the activities of analogous compounds, 1-Chloro-3,6-dimethoxyisoquinoline could serve as a key intermediate or a pharmacophore in the development of novel therapeutics in the following areas:
-
Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Agents: The isoquinoline nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.
-
Neurological Agents: Derivatives of isoquinoline have been investigated for their potential in treating neurodegenerative diseases and other central nervous system disorders.
Synthesis and Chemical Properties
The synthesis of substituted isoquinolines like this compound can be achieved through several established synthetic routes. The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized and functionalized.[4][5]
A plausible synthetic approach to this compound would involve the cyclization of a substituted β-phenylethylamine followed by chlorination. The reactivity of the chloro group at the 1-position makes it a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions.
General Synthetic Workflow
References
- 1. 1-Chloro-3-methoxyhexane | C7H15ClO | CID 55303516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. WO2008084496A1 - Novel substituted 1h-benz [de] isoquinoline-1, 3 -diones - Google Patents [patents.google.com]
- 4. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 1-Chloro-3,6-dimethoxyisoquinoline with terminal alkynes. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[1][2]
Introduction
The Sonogashira coupling of this compound is a key transformation for the synthesis of a variety of substituted isoquinoline derivatives. These products are valuable scaffolds in medicinal chemistry and drug development. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] However, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[4][5][6]
This document outlines both traditional copper-catalyzed and copper-free Sonogashira coupling protocols applicable to this compound, along with microwave-assisted procedures for accelerated reaction times.
Reaction Principle and Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This intermediate is then transferred to the palladium center in the transmetalation step.[1]
In copper-free protocols, the terminal alkyne is believed to coordinate directly with the palladium complex, followed by deprotonation by the base to form a palladium acetylide intermediate.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical components and conditions for Sonogashira coupling reactions based on literature for aryl and heteroaryl chlorides. These serve as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A common and effective catalyst.[2] |
| PdCl₂(PPh₃)₂ | - | 1-5 | Air-stable and widely used.[2] |
| Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, XPhos | 1-2 (Pd) | Requires a ligand for stability and activity. |
| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos) | 1-2 | Often used in copper-free systems.[7] |
Table 2: Reaction Parameters for Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃ | Bulky phosphines (e.g., P(t-Bu)₃, XPhos) |
| Copper Co-catalyst | CuI (typically 0.5-5 mol%) | None |
| Base | Et₃N, i-Pr₂NH, BuNH₂ | Cs₂CO₃, K₂CO₃, t-BuOK |
| Solvent | THF, DMF, Toluene, Dioxane | DMF, Dioxane, Water/iPrOH[8] |
| Temperature | Room Temperature to 80 °C | 60 °C to 120 °C |
| Reaction Time | 2-24 hours | 4-48 hours |
Experimental Protocols
Important Safety Note: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions involving phosphine ligands should be handled with care due to their air sensitivity and toxicity.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the isoquinoline).
-
Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equivalents) and XPhos (0.04 equivalents) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1 equivalent), cesium carbonate (2 equivalents), and the terminal alkyne (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times.[9][10][11]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
DMF in a microwave-safe reaction vessel
Procedure:
-
To a microwave vial, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.06 equivalents), and a stir bar.
-
Add DMF, followed by DIPEA (3 equivalents) and the terminal alkyne (1.5 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[11][12]
-
After the reaction, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 6-9).
Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira coupling.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 11. research.unipd.it [research.unipd.it]
- 12. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
applications in materials science for 1-Chloro-3,6-dimethoxyisoquinoline derivatives
Applications of Isoquinoline Derivatives in Materials Science
Disclaimer: Extensive research did not yield specific material science applications for 1-Chloro-3,6-dimethoxyisoquinoline derivatives. The following application notes and protocols are based on the broader class of isoquinoline derivatives, which have demonstrated significant potential in various areas of materials science.
Application Note 1: Organic Field-Effect Transistors (OFETs) Based on Isoquinoline-1,3-dione Conjugated Polymers
Introduction: Isoquinoline-1,3-dione (IQD) has emerged as a promising electron-withdrawing building block for the synthesis of novel conjugated polymers. These polymers are particularly interesting for applications in organic electronics, specifically in the fabrication of Organic Field-Effect Transistors (OFETs). OFETs are key components in flexible displays, sensors, and RFID tags. The electronic properties of IQD-based polymers can be tuned by modifying the polymer backbone, leading to materials with high charge carrier mobilities.
Principle: The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting polymer layer. IQD-derived polymers have been shown to exhibit both p-type (hole transport) and ambipolar (both hole and electron transport) behavior.[1] The rigid and planar structure of the isoquinoline-1,3-dione unit, combined with appropriate donor moieties in the polymer backbone, facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.[1][2] By carefully selecting the comonomers, the energy levels (HOMO and LUMO) and the morphology of the polymer thin film can be optimized to achieve high-performance OFETs.[1]
Applications:
-
Flexible Electronics: The solution-processability of these polymers makes them suitable for fabricating flexible and large-area electronic devices.
-
Logic Circuits: High-mobility polymers are essential for the development of organic-based integrated circuits.
-
Sensors: The electronic properties of OFETs can be sensitive to the surrounding environment, enabling their use in chemical and biological sensors.
Experimental Protocol: Synthesis of Isoquinoline-1,3-dione-based Polymer (P2) and Fabrication of OFET
This protocol is a generalized procedure based on reported syntheses of similar polymers.[1]
Part 1: Synthesis of Polymer P2
-
Monomer Synthesis:
-
Synthesize the isoquinoline-1,3-dione-based acceptor monomer. This typically involves an aldol condensation reaction between isoquinoline-1,3-dione and a dialdehyde of a suitable aromatic bridge, such as 2,2′-bithiophene.[1]
-
-
Polymerization (Stille Coupling):
-
In a nitrogen-purged Schlenk flask, dissolve the isoquinoline-1,3-dione-based monomer and a distannylated comonomer in anhydrous toluene.
-
Add a palladium catalyst, such as Pd(PPh₃)₄.
-
Heat the mixture to reflux (around 110 °C) and stir for 48-72 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Finally, extract the polymer with chloroform or chlorobenzene and precipitate it again in methanol.
-
Dry the final polymer under vacuum.
-
Part 2: OFET Fabrication
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Clean the substrates by sonicating in deionized water, acetone, and isopropanol, and then dry them under a nitrogen stream.
-
Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
-
-
Polymer Thin Film Deposition:
-
Dissolve the synthesized polymer in a high-boiling-point solvent like chloroform or o-dichlorobenzene.
-
Deposit the polymer solution onto the prepared substrate using spin-coating to form a thin film.
-
Anneal the film at an elevated temperature (e.g., 150-250 °C) to improve the molecular ordering and remove residual solvent.[3]
-
-
Source/Drain Electrode Deposition:
-
Deposit gold source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate OFET configuration.
-
Quantitative Data: Performance of Isoquinoline-1,3-dione-based Polymer OFETs
| Polymer | Bridging Unit | Charge Transport | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] |
| P1 | Thieno[3,2-b]thiophene | Ambipolar | 0.35 | 0.04 |
| P2 | 2,2′-Bithiophene | p-type | 1.08 | - |
| P3 | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene | p-type | 0.75 | - |
Data sourced from reference[1].
Diagrams
Caption: Workflow for fabricating an Organic Field-Effect Transistor (OFET).
Application Note 2: Organic Light-Emitting Diodes (OLEDs) with Isoquinoline-Based Iridium(III) Complexes
Introduction: Iridium(III) complexes are widely used as phosphorescent emitters in high-efficiency Organic Light-Emitting Diodes (OLEDs) due to their ability to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[4] Isoquinoline-based ligands are excellent candidates for synthesizing new Ir(III) complexes with tunable emission colors and high photoluminescence quantum yields.[5][6]
Principle: In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine in the emissive layer to form excitons. For phosphorescent emitters like Ir(III) complexes, these excitons can relax to the ground state by emitting light (phosphorescence). The emission color and efficiency of the OLED depend on the chemical structure of the Ir(III) complex. By modifying the ligands attached to the iridium center, the energy of the triplet state can be tuned, resulting in emission across the visible spectrum.[6] Isoquinoline-based ligands can be functionalized to achieve desired emission colors, from yellow to red.[4][6]
Applications:
-
Displays: OLEDs are used in high-end displays for smartphones, TVs, and monitors due to their high contrast, vibrant colors, and fast response times.
-
Solid-State Lighting: OLEDs can be fabricated into large-area, diffuse light sources, offering new possibilities for lighting design.
-
Wearable Devices: The flexibility of OLEDs makes them ideal for use in wearable and flexible electronic devices.
Experimental Protocol: Synthesis of an Isoquinoline-Based Ir(III) Complex and OLED Fabrication
This is a generalized protocol based on literature procedures.[4][7]
Part 1: Synthesis of an Ir(III) Complex
-
Dimer Synthesis:
-
React iridium(III) chloride hydrate (IrCl₃·nH₂O) with an excess of the main isoquinoline-based ligand (e.g., 1-phenylisoquinoline) in a mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture, and collect the resulting chloro-bridged iridium dimer by filtration.
-
-
Complex Formation:
-
Dissolve the iridium dimer and an ancillary ligand (e.g., acetylacetone) in a solvent like 2-ethoxyethanol.
-
Add a base, such as sodium carbonate, and reflux the mixture for 12-24 hours under nitrogen.
-
After cooling, add water to precipitate the crude product.
-
Purify the complex by column chromatography on silica gel.
-
Part 2: OLED Fabrication
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.
-
-
Layer Deposition (Vacuum Thermal Evaporation):
-
Deposit the following layers sequentially onto the ITO substrate in a high-vacuum chamber:
-
Hole Injection Layer (HIL), e.g., HAT-CN.
-
Hole Transport Layer (HTL), e.g., TAPC.
-
Host for the Emissive Layer (EML), e.g., TCTA.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., 2,6DCzPPy) with the synthesized isoquinoline-based Ir(III) complex (dopant).[7]
-
Electron Transport Layer (ETL), e.g., TmPyPB.[7]
-
Electron Injection Layer (EIL), e.g., LiF.
-
Cathode: Aluminum (Al).
-
-
The deposition rates and layer thicknesses must be carefully controlled using quartz crystal monitors.
-
Quantitative Data: Performance of an OLED with an Isoquinoline-Based Ir(III) Emitter
| Complex | Emission Peak (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| Ir-3 (with phenothiazine unit) | 622 | 22,480 | 23.71 | 18.1 |
Data for a red-emitting Ir(III) complex with a quinazoline-based main ligand, which is structurally related to isoquinoline. Sourced from reference[7].
Diagrams
Caption: Structure of a multilayer Organic Light-Emitting Diode (OLED).
Application Note 3: Fluorescent Sensors for Metal Ion Detection
Introduction: Isoquinoline derivatives have been successfully employed as fluorescent chemosensors for the selective detection of various metal ions, with a particular focus on zinc (Zn²⁺).[8] Zinc is an essential trace element in biological systems, and its abnormal concentration is associated with several diseases. Therefore, the development of sensitive and selective fluorescent probes for Zn²⁺ is of great importance.
Principle: The sensing mechanism of these isoquinoline-based probes often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET). In the unbound state, the fluorescence of the isoquinoline derivative may be quenched. Upon binding to a specific metal ion like Zn²⁺, a rigid complex is formed. This complexation can inhibit non-radiative decay pathways and enhance the fluorescence intensity, leading to a "turn-on" response.[9] The selectivity for a particular ion is determined by the specific design of the chelating unit within the sensor molecule.
Applications:
-
Bioimaging: These sensors can be used to visualize the distribution of metal ions in living cells and tissues.
-
Environmental Monitoring: They can be applied to detect heavy metal contamination in water and soil samples.
-
Clinical Diagnostics: Development of assays for measuring metal ion concentrations in biological fluids.
Experimental Protocol: Synthesis and Application of an Isoquinoline-Based Fluorescent Zn²⁺ Sensor
This is a generalized protocol.
Part 1: Synthesis of the Sensor Molecule
-
Condensation Reaction:
-
Synthesize the sensor molecule through a Schiff-base condensation reaction between an isoquinoline derivative containing an aldehyde or ketone group and a suitable amine-containing chelating agent.
-
Dissolve the reactants in a solvent like ethanol and reflux for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the product by filtration and purify it by recrystallization.
-
Part 2: Fluorescence Titration
-
Stock Solutions:
-
Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO/water mixture).
-
Prepare stock solutions of various metal perchlorates or chlorides in deionized water.
-
-
Measurement:
-
In a cuvette, place a solution of the sensor.
-
Record the initial fluorescence spectrum using a spectrofluorometer.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition.
-
Repeat the experiment with different metal ions to test for selectivity.
-
Quantitative Data: Performance of an Isoquinoline-Based Fluorescent Zn²⁺ Sensor
| Sensor | Detection Limit (μM) | Quantum Yield (Free) | Quantum Yield (Bound to Zn²⁺) |
| QP2 | 0.0177 | Low (not specified) | High (not specified, "turn-on") |
Data for a quinoline-based sensor, which is structurally and functionally similar to isoquinoline-based sensors. Sourced from reference[10].
Diagrams
Caption: Mechanism of a "turn-on" fluorescent sensor for zinc ions.
References
- 1. Isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors: synthesis, properties, and the effect of inner aromatic bridges - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Solution-Processed Yellow Organic Light-Emitting Diodes Based on Two New Ionic Ir (III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The most common side reactions when coupling this compound are:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 3,6-dimethoxyisoquinoline. This can be caused by sources of hydride in the reaction mixture.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeborylation: The cleavage of the C-B bond in the boronic acid reagent, which is then replaced by a hydrogen atom. This is particularly an issue with heteroaryl boronic acids and can be influenced by the reaction conditions.[1]
Q2: Why is the Suzuki coupling of this compound challenging?
A2: The primary challenges stem from the nature of the electrophile. Aryl chlorides are generally less reactive in the oxidative addition step of the catalytic cycle compared to aryl bromides or iodides.[1] Additionally, the electron-donating methoxy groups on the isoquinoline ring can further decrease the reactivity of the C-Cl bond towards oxidative addition.
Q3: What type of palladium catalyst and ligand combination is most effective for this reaction?
A3: For less reactive aryl chlorides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step. Examples of effective ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[2][3]
Q4: How does the choice of base and solvent affect the reaction outcome?
A4: The base is crucial for activating the boronic acid to facilitate transmetalation. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent choice can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Q: I am observing very low or no conversion of my this compound. What are the potential causes and solutions?
A: Low or no conversion is a common issue with deactivated aryl chlorides. Here are the likely causes and troubleshooting steps:
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently from the precatalyst or may have decomposed.
-
Solution: Ensure proper degassing of your reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst. Consider using a more robust precatalyst, such as a Buchwald G3 or G4 palladacycle.
-
-
Inefficient Oxidative Addition: The C-Cl bond is not readily undergoing oxidative addition to the palladium center.
-
Solution: Switch to a more electron-rich and bulky ligand. See the table below for ligand suggestions. Increasing the reaction temperature may also be necessary.
-
-
Poor Choice of Base: The base may not be strong enough to promote the transmetalation step effectively.
-
Solution: Switch to a stronger base. See the table below for a comparison of commonly used bases.
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr) | Bulky, electron-rich ligands promote the oxidative addition of the aryl chloride.[2][3] |
| Base | K₃PO₄, Cs₂CO₃, or CsF | Stronger bases are more effective at activating the boronic acid for transmetalation. |
| Temperature | Increase in 10-20 °C increments | Higher temperatures can overcome the activation energy barrier for oxidative addition. |
| Catalyst Loading | Increase to 2-5 mol% | A higher catalyst concentration can increase the reaction rate. |
Problem 2: Significant Formation of Hydrodehalogenated Side Product
Q: My main byproduct is 3,6-dimethoxyisoquinoline. How can I minimize this hydrodehalogenation?
A: Hydrodehalogenation arises from the reduction of the aryl chloride. The hydride source can be the solvent, base, or impurities.
-
Hydride Source from Solvent: Solvents like isopropanol can act as hydride donors.
-
Solution: Use anhydrous aprotic solvents like dioxane or toluene.
-
-
Hydride Source from Base: Some bases or their hydrates can be a source of hydrides.
-
Solution: Use an anhydrous base and ensure it is freshly opened or properly stored.
-
-
Inefficient Reductive Elimination: If the desired cross-coupling is slow, side reactions like hydrodehalogenation can become more prominent.
-
Solution: Optimize the reaction conditions to accelerate the productive catalytic cycle. This includes using a more efficient ligand and ensuring the boronic acid is effectively transmetalating.
-
Problem 3: Predominance of Boronic Acid Homocoupling
Q: I am observing a significant amount of the homocoupled product from my boronic acid. What is causing this and how can I prevent it?
A: Homocoupling is often promoted by the presence of oxygen, which can lead to Pd(II)-mediated coupling of the boronic acid.
-
Oxygen in the Reaction Mixture: Inadequate degassing allows oxygen to interfere with the catalytic cycle.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Use of Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to Pd(0) in situ by the homocoupling of two boronic acid molecules.
-
Solution: While this is a common activation pathway, minimizing oxygen and ensuring the aryl halide is reactive enough to compete for the catalyst can reduce this side reaction.
-
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the arylboronic acid.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 1-Chloro-3,6-dimethoxyisoquinoline Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-3,6-dimethoxyisoquinoline. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction. - Suboptimal chromatography conditions. - Product co-eluting with impurities. - Product partially soluble in the recrystallization mother liquor. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Perform multiple extractions with a suitable organic solvent. - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Consider using a different stationary phase for chromatography. - Cool the recrystallization mixture thoroughly and minimize the amount of solvent used. |
| Persistent Impurities in the Final Product | - Unreacted starting materials. - Formation of side-products (e.g., hydroxylated isoquinoline from incomplete chlorination). - Residual chlorinating agent (e.g., POCl₃) or its byproducts. - Solvent-related artifacts. | - Purify the crude product by column chromatography before recrystallization. - A common synthetic route involves the chlorination of a hydroxyisoquinoline precursor; ensure the chlorination reaction goes to completion. - Quench the reaction mixture properly to remove any remaining chlorinating agent. A wash with a mild base can be effective. - Ensure solvents are pure and free from contaminants that could react with the product. |
| Oily Product Instead of Solid | - Presence of impurities lowering the melting point. - Residual solvent. - The product may be an oil at room temperature if not sufficiently pure. | - Attempt purification by column chromatography to remove impurities. - Dry the product under high vacuum for an extended period to remove all traces of solvent. - Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. |
| Difficulty with Recrystallization | - Inappropriate solvent choice. - Product is too soluble in the chosen solvent. - Product is sparingly soluble even when heated. - Rapid cooling leading to precipitation instead of crystallization. | - Screen a variety of solvents with different polarities. A mixed solvent system, such as ethanol/ethyl acetate, can be effective for related compounds[1]. - Use a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot. - If solubility is low, a larger volume of solvent may be needed, or a different, more solubilizing solvent should be chosen. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
| Poor Separation in Column Chromatography | - Incorrect solvent system polarity. - Co-elution of product and impurities with similar polarities. - Overloading the column. | - Systematically vary the solvent system polarity. A good starting point for isoquinoline derivatives is a mixture of hexane and ethyl acetate. - Consider using a different adsorbent (e.g., alumina instead of silica gel) or a different chromatography technique (e.g., reverse-phase HPLC). - Use an appropriate amount of crude product for the column size (typically 1:30 to 1:50 ratio of product to silica gel by weight). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often stem from the synthetic route used. If your synthesis involves the chlorination of the corresponding hydroxyisoquinoline, you can expect to find unreacted starting material (the hydroxyisoquinoline) and potentially byproducts from the chlorinating agent (e.g., phosphorus-based impurities if using POCl₃). Other possible impurities include starting materials from earlier steps in the synthesis.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: For many isoquinoline derivatives, a good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q3: Can I purify this compound by recrystallization alone?
A3: While recrystallization is a powerful purification technique, it is most effective when the desired compound is already relatively pure. For crude reaction mixtures, it is often best to first perform column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product to obtain a high-purity solid. A mixed solvent system of ethanol and ethyl acetate has been reported for the recrystallization of a similar compound, 4-chloro-6,7-dimethoxyquinoline[1].
Q4: My purified product is a solid but has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point is a classic indication of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. Further purification by recrystallization or chromatography is recommended.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound contains an aromatic system and should be visible under a UV lamp (254 nm). You can also use staining agents such as potassium permanganate or iodine vapor to visualize the spot.
Experimental Protocols
General Column Chromatography Protocol
This is a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane (DCM).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
-
General Recrystallization Protocol
This protocol outlines a general procedure for recrystallizing this compound.
-
Solvent Selection:
-
In a small test tube, add a small amount of the compound.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool. The compound should crystallize out of the solution.
-
Consider using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) if a single suitable solvent cannot be found[2].
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Catalyst Deactivation in 1-Chloro-3,6-dimethoxyisoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 1-Chloro-3,6-dimethoxyisoquinoline. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?
A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, involving this compound typically stems from several factors:
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur, can irreversibly bind to the palladium catalyst, rendering it inactive.[1][2] The nitrogen atom in the isoquinoline ring itself can also coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Formation of Inactive Palladium Species: The formation of palladium black (insoluble palladium(0) aggregates) is a common deactivation pathway.[3] Additionally, in Suzuki reactions, an excess of halide ions (e.g., iodide from an additive) can lead to the formation of stable and catalytically inactive palladium complexes.[4]
-
Ligand Degradation or Modification: The phosphine ligands commonly used in these reactions can be sensitive to air and moisture, leading to the formation of phosphine oxides which have poor coordinating ability.
-
Coke Formation: At elevated temperatures, organic materials can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[5][6]
-
Product Inhibition: The product of the reaction can sometimes coordinate to the catalyst more strongly than the reactants, slowing down or stopping the catalytic cycle.[7]
Q2: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. How can I troubleshoot this?
A2: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors. Here's a systematic troubleshooting approach:
-
Check Reagent Quality: Ensure all reagents, especially the boronic acid and solvents, are pure and dry. Trace impurities can poison the catalyst.[1]
-
Optimize Reaction Conditions:
-
Solvent: Consider switching to a less coordinating solvent. For example, nitriles like acetonitrile can sometimes inhibit the catalyst.[4] Toluene, dioxane, or THF are common alternatives.[8][9]
-
Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. Sometimes, a combination of bases or the addition of water can be beneficial.[10]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
-
Catalyst and Ligand System:
-
Pre-catalyst: Use a pre-formed, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.[11]
-
Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for coupling with aryl chlorides.[4]
-
Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A3: A black precipitate is often palladium black, which is aggregated, inactive palladium(0).[3] Its formation indicates catalyst decomposition. To prevent this:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidation and subsequent decomposition of the active catalyst.
-
Use Appropriate Ligands: Well-designed phosphine ligands stabilize the palladium nanoparticles and prevent their aggregation. Ensure you are using a suitable ligand for the specific transformation.
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote catalyst agglomeration.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inefficient catalyst activation | Use a palladium(II) precatalyst that is easily reduced in situ, or an air-stable Pd(0) source. |
| Catalyst poisoning by impurities | Use high-purity, degassed solvents and reagents. Consider passing reagents through a plug of alumina.[1] | |
| Steric hindrance | Employ sterically bulky phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition and reductive elimination.[10] | |
| Poor solubility of the base | Use a soluble base like Cs₂CO₃ or a combination of an inorganic and organic base.[12] Ensure efficient stirring. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Beta-hydride elimination from the amide in Buchwald-Hartwig reactions.[13] | Use a ligand that favors reductive elimination over beta-hydride elimination. |
| Homocoupling of the boronic acid (Suzuki reaction) | Ensure slow addition of the boronic acid or use a different base. | |
| Inconsistent Reaction Results | Variable quality of catalyst or reagents | Use a fresh batch of catalyst and ensure all reagents are from a reliable source and properly stored. |
| Inefficient stirring | Use a mechanical stirrer for larger scale reactions to ensure proper mixing of heterogeneous mixtures. | |
| Presence of oxygen or moisture | Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Oxidation
For palladium catalysts deactivated by carbonaceous deposits, an oxidative treatment can sometimes restore activity. This is generally applicable to heterogeneous catalysts like Pd/C.
-
Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture and wash it with a suitable solvent to remove adsorbed organic species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Oxidation: Place the dried catalyst in a tube furnace and heat it in a controlled flow of air or a mixture of oxygen and an inert gas. The temperature should be carefully controlled (e.g., 50-140 °C) to burn off organic residues without sintering the metal particles.[14]
-
Reduction (if necessary): After oxidation, the palladium may be in an oxidized state (PdO). A reduction step under a hydrogen flow may be necessary to regenerate the active Pd(0) species.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. reddit.com [reddit.com]
- 5. ss-pub.org [ss-pub.org]
- 6. scispace.com [scispace.com]
- 7. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 1-Chloro-3,6-dimethoxyisoquinoline Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-Chloro-3,6-dimethoxyisoquinoline. The following sections detail the impact of solvent choice on common reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), offering insights into optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The C-1 chloro substituent on the isoquinoline ring is highly activated towards displacement, making it an excellent substrate for a variety of cross-coupling and substitution reactions. The most common transformations include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl isoquinolines by coupling with primary or secondary amines.[1]
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles such as alkoxides, thiolates, and other heteroatoms.
Q2: How does solvent polarity affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
A2: Solvent polarity plays a crucial role in palladium-catalyzed cross-coupling reactions.[2] Polar aprotic solvents like DMF, DMSO, and acetonitrile can influence the reaction rate and selectivity.[3] They are effective at solvating the charged intermediates and the palladium catalyst complex.[4] However, the choice of solvent is not solely dependent on its dielectric constant, as the coordinating ability of the solvent can also impact the catalytic cycle.[2][3] In some cases, nonpolar solvents like toluene or THF are preferred, particularly when the stability of the catalyst or reactants is a concern.[5]
Q3: What is the general role of protic vs. aprotic solvents in Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
A3: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred. These solvents are poor at solvating the nucleophile, leaving it "naked" and more reactive.[6] This leads to a significant rate enhancement compared to reactions in protic solvents.[6] Protic solvents, like alcohols or water, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. However, in some cases, the use of aqueous or alcoholic media can be advantageous for reasons of solubility or sustainability.[7]
Q4: Can solvent choice influence the stability of the palladium catalyst in Suzuki-Miyaura or Buchwald-Hartwig reactions?
A4: Yes, the solvent can significantly impact the stability and activity of the palladium catalyst. Coordinating solvents can compete with the ligands for binding to the palladium center, which can either stabilize or deactivate the catalyst depending on the specific ligand and reaction conditions.[4] For instance, ethereal solvents like THF and dioxane are commonly used in Buchwald-Hartwig aminations as they are relatively non-coordinating and provide good solubility for the reactants and catalyst.[8] Some studies have also highlighted the impact of solvent impurities on catalyst performance.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Poor Solubility of Reactants or Catalyst | Try a different solvent system. A mixture of a nonpolar solvent (e.g., toluene) with a more polar aprotic solvent (e.g., DMF or dioxane) can improve solubility. Aqueous solvent mixtures (e.g., Toluene/Water or Dioxane/Water) are also commonly effective. | Ensuring all components are in solution is critical for the reaction to proceed. Different solvent systems can accommodate the varying polarities of the aryl halide, boronic acid, base, and catalyst. |
| Catalyst Deactivation | Switch to a less coordinating solvent. For example, if using DMF, try switching to toluene or THF. Ensure the solvent is anhydrous and deoxygenated. | Highly coordinating solvents can sometimes displace essential ligands from the palladium center, leading to catalyst deactivation. Water and oxygen can also contribute to catalyst decomposition. |
| Inefficient Transmetalation Step | If using an aqueous solvent system, ensure the base is sufficiently soluble. Consider using a phase-transfer catalyst like TBAB if solubility is an issue. | The transmetalation step in the Suzuki-Miyaura catalytic cycle is often promoted by the base. If the base is not soluble in the reaction medium, this step can be slow or inefficient.[10] |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Solvent Choice for the Base | Match the solvent to the base being used. For strong, sterically hindered bases like NaOtBu or LHMDS, ethereal solvents like THF or dioxane are often optimal. For weaker inorganic bases like K₂CO₃ or Cs₂CO₃, more polar solvents like DMF or DMSO might be necessary to achieve sufficient solubility and reactivity. | The choice of base and solvent are often intertwined. The solvent must be able to dissolve the base to a sufficient extent for the deprotonation of the amine to occur. |
| Low Reaction Temperature | Increase the reaction temperature. Solvents with higher boiling points like toluene, xylene, or DMF allow for higher reaction temperatures. | Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate. The choice of solvent will dictate the accessible temperature range. |
| Catalyst Inhibition | Consider switching to a different solvent. If using a highly coordinating solvent, a less coordinating one like toluene might be beneficial. | The product, an N-aryl isoquinoline, can sometimes act as a ligand and inhibit the palladium catalyst. Changing the solvent can alter these interactions. |
Issue 3: Side Reactions or Poor Selectivity in SNAr
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Reaction with Solvent | If using a protic solvent (e.g., an alcohol) and a strong base, the solvent itself can act as a nucleophile. Switch to a polar aprotic solvent like DMSO or DMF. | Alkoxides generated from alcoholic solvents in the presence of a strong base can compete with the desired nucleophile, leading to undesired byproducts. |
| Over-reaction or Multiple Substitutions | Use a less polar or non-polar solvent to temper the reactivity of the nucleophile. For example, switch from DMSO to THF or toluene. | In highly activated systems, a very reactive nucleophile in a polar aprotic solvent can lead to multiple substitutions if other reactive sites are available. A less polar solvent can help to control the reactivity.[11] |
| Decomposition of Starting Material or Product | Use a solvent that allows for lower reaction temperatures. DMSO is known to accelerate SNAr reactions, often allowing for lower temperatures to be used.[6] | If the starting material or product is thermally sensitive, a solvent that promotes the reaction at a lower temperature can minimize degradation. |
Quantitative Data Summary
Table 1: General Solvent Effects on Suzuki-Miyaura Cross-Coupling of Chloro-heterocycles
| Solvent System | Typical Temperature Range (°C) | Relative Rate | Common Bases | Notes |
| Toluene | 80-110 | Moderate | K₂CO₃, Cs₂CO₃, K₃PO₄ | Good for a wide range of substrates. Often used with a co-solvent. |
| Dioxane/Water | 80-100 | Moderate to Fast | K₂CO₃, K₃PO₄ | A very common and effective system. Water can aid in dissolving the inorganic base.[10] |
| THF | 60-80 | Moderate | Na₂CO₃, K₃PO₄ | Lower boiling point limits the reaction temperature. |
| DMF | 80-120 | Fast | K₂CO₃, CsF | Can accelerate the reaction but may also lead to catalyst deactivation in some cases.[5] |
| Acetonitrile/Water | 60-80 | Moderate to Fast | K₂CO₃ | Can be a good alternative to dioxane/water systems.[12] |
Table 2: General Solvent Effects on Buchwald-Hartwig Amination of Chloro-heterocycles
| Solvent | Typical Temperature Range (°C) | Common Bases | Notes |
| Toluene | 80-110 | NaOtBu, K₃PO₄, Cs₂CO₃ | A widely used, effective solvent.[8] |
| Dioxane | 80-100 | NaOtBu, LHMDS, Cs₂CO₃ | Another very common and effective ethereal solvent. |
| THF | 60-80 | NaOtBu, LHMDS | Lower reaction temperatures are accessible. |
| DMF | 80-120 | K₂CO₃, Cs₂CO₃ | Can be effective, especially with weaker bases. |
| tert-Amyl alcohol | 90-110 | K₃PO₄ | Can be a good choice for certain ligand systems. |
Table 3: General Solvent Effects on SNAr with Chloro-heterocycles
| Solvent | Dielectric Constant (approx.) | Solvent Type | Relative Rate | Notes |
| DMSO | 47 | Polar Aprotic | Very Fast | Often provides the highest reaction rates due to poor solvation of the nucleophile.[6] |
| DMF | 37 | Polar Aprotic | Fast | A good alternative to DMSO. |
| Acetonitrile | 38 | Polar Aprotic | Moderate to Fast | Another effective polar aprotic solvent. |
| THF | 7.5 | Aprotic | Moderate | Lower polarity leads to a slower reaction compared to more polar aprotic solvents. |
| Ethanol | 24 | Protic | Slow | Protic nature solvates and deactivates the nucleophile. |
| Water | 80 | Protic | Slow | Strong hydrogen bonding with the nucleophile reduces its reactivity. |
Experimental Protocols
The following are generalized experimental protocols based on common practices for similar substrates. Note: These are starting points and may require optimization for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a reaction vessel, add this compound (1.0 equiv.) and the nucleophile (1.1-1.5 equiv.).
-
Add the solvent (e.g., DMSO or DMF). If the nucleophile is an alcohol or thiol, a base (e.g., NaH or K₂CO₃, 1.2-2.0 equiv.) is typically required.
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationships of solvent properties influencing reactivity in different reaction types.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 1-chloro-3,6-dimethoxyisoquinoline. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and guide you toward a successful reaction outcome.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the most common reasons for failure?
A1: The amination of electron-rich, sterically hindered heteroaryl chlorides like this compound can be challenging. Common reasons for incomplete conversion or reaction failure include:
-
Catalyst Deactivation: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Steric Hindrance: The substituents on both the isoquinoline and the amine can sterically hinder the coupling reaction.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. An unsuitable ligand may not effectively promote oxidative addition or reductive elimination.
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.
-
Poor Solubility: Inadequate solubility of the starting materials, catalyst, or base in the chosen solvent can significantly impede the reaction rate.[1]
-
Presence of Impurities: Water, oxygen, or other impurities can deactivate the catalyst and interfere with the reaction.
Q2: What are the recommended starting conditions for the amination of this compound?
A2: For challenging heteroaryl chlorides, it is advisable to start with a robust catalytic system known for its high activity. A good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Below is a table summarizing suggested starting conditions based on successful couplings of similar substrates.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 precatalyst | Precatalysts ensure efficient generation of the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky biarylphosphine ligands are effective for coupling hindered substrates. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are generally required for the amination of aryl chlorides. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with good solubility for the reactants are preferred. Toluene is often a good choice due to the poor solubility of inhibitory iodide salts, which is a consideration for aryl iodides but reflects a general principle of minimizing catalyst inhibition.[2] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for the amination of less reactive aryl chlorides. |
Q3: I am observing the formation of byproducts. What are the likely side reactions?
A3: Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can occur if there is a source of hydride in the reaction mixture or through a competing catalytic cycle.
-
Homocoupling: Dimerization of the amine or the aryl halide.
-
Decomposition: The starting materials or the desired product may be unstable under the reaction conditions, especially at high temperatures and in the presence of a strong base.
Q4: How can I improve the yield and selectivity of my reaction?
A4: To improve the outcome of your reaction, consider a systematic optimization of the reaction parameters. This can involve screening different ligands, bases, solvents, and temperatures. It is also crucial to ensure that all reagents and solvents are pure and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section provides a structured approach to troubleshooting a failed or low-yielding Buchwald-Hartwig amination of this compound.
Problem: No or Low Conversion of Starting Material
Below is a workflow to diagnose and resolve issues related to low reactivity.
Caption: Troubleshooting workflow for low or no conversion.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Equipment:
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (if necessary, 1.2-2.4 mol%).
-
Add the base (1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Ligand and Base Screening
The following tables summarize hypothetical results from a screening process to optimize the reaction conditions.
Table 1: Ligand Screening for the Amination of this compound
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 75 |
| 2 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 68 |
| 3 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 82 |
| 4 | SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 55 |
Table 2: Base Screening for the Amination of this compound
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 82 |
| 2 | BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 45 |
| 3 | BrettPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 60 |
| 4 | BrettPhos | Pd₂(dba)₃ | LHMDS | Toluene | 100 | 78 |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline
Welcome to the technical support center for the functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing this compound?
A1: The most prevalent and effective methods for functionalizing the 1-position of this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of primary and secondary amines.[1][2]
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds with terminal alkynes.[3]
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A2: Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this compound. The electron-rich nature of the isoquinoline ring can make oxidative addition, the rate-determining step, more challenging compared to electron-deficient systems. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the quality of the boronic acid.
Q3: What byproducts should I be aware of during these coupling reactions?
A3: Common byproducts include:
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond, resulting in the formation of 3,6-dimethoxyisoquinoline. This can be promoted by certain solvents or impurities.
-
Homocoupling of Boronic Acid: Formation of a biaryl species from the boronic acid coupling with itself. This is often observed as a side reaction in Suzuki-Miyaura couplings.[4]
-
Protodeborylation of Boronic Acid: The boronic acid is replaced by a hydrogen atom before it can couple with the isoquinoline.
Q4: Can I use other cross-coupling reactions besides the main three?
A4: Yes, other palladium-catalyzed reactions like the Heck coupling (with alkenes) and Stille coupling (with organostannanes) are also viable for C-C bond formation at the 1-position. However, the toxicity of organotin reagents in Stille coupling makes it a less favorable option for many applications.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider using more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[5] |
| Inappropriate Base | The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective. Stronger bases may lead to decomposition. The base also activates the boronic acid.[5] |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form boroxines or undergo protodeborylation. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester. |
| Solvent Effects | Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The presence of water can sometimes be beneficial, but excess water can lead to hydrolysis of the chloro-isoquinoline. |
| Reaction Temperature | While many Suzuki couplings are run at elevated temperatures (80-120 °C), excessively high temperatures can lead to catalyst decomposition and byproduct formation. |
Problem: Significant formation of 3,6-dimethoxyisoquinoline (dehalogenation byproduct).
| Potential Cause | Troubleshooting Steps |
| Source of Hydride | The hydride source for dehalogenation can be the solvent (e.g., alcohols), the base, or impurities. Ensure anhydrous solvents are used and consider a non-protic base. |
| Ligand Choice | Certain phosphine ligands can promote β-hydride elimination from the palladium intermediate, although this is less common with aryl substrates. Experiment with different ligands. |
| Reaction Time | Prolonged reaction times, especially after the starting material is consumed, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS. |
Problem: Formation of a significant amount of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | The presence of oxygen can promote the oxidative homocoupling of boronic acids.[4] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Palladium Catalyst | Some palladium sources or ligands may have a higher propensity for promoting homocoupling. Screen different palladium pre-catalysts and ligands. |
| Stoichiometry | Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. |
Buchwald-Hartwig Amination
Problem: Low conversion of this compound.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The methoxy group at the 6-position does not significantly hinder the 1-position, but bulky amines may react slower. Consider using a more sterically demanding and electron-rich phosphine ligand to facilitate the coupling. |
| Base Strength | A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium or lithium tert-butoxide are commonly used. Weaker bases like carbonates are generally not effective. |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate too strongly to the palladium center and inhibit catalysis. The choice of ligand is crucial to prevent this. |
Sonogashira Coupling
Problem: Formation of Glaser coupling byproduct (homocoupling of the alkyne).
| Potential Cause | Troubleshooting Steps |
| Copper (I) Cocatalyst | The copper cocatalyst is essential for the Sonogashira reaction but can also promote the oxidative homocoupling of the terminal alkyne. Ensure the reaction is performed under strictly anaerobic conditions. |
| Amine Base | The amine base (e.g., triethylamine, diisopropylamine) is crucial for the reaction. Ensure it is pure and dry. |
| Reaction Conditions | Running the reaction at room temperature is often sufficient and can minimize side reactions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water 4:1) is degassed with argon for 15-20 minutes. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane) are added a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq). The reaction vessel is sealed and heated to 90-110 °C with stirring until the reaction is complete. After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common byproduct formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-Chloro-3,6-dimethoxyisoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions involving 1-Chloro-3,6-dimethoxyisoquinoline.
Troubleshooting Guides
Issue 1: Low Yield in Bischler-Napieralski Cyclization for this compound Synthesis
Question: We are experiencing significantly lower than expected yields (below 40%) during the scale-up of the Bischler-Napieralski reaction to synthesize this compound. What are the potential causes and solutions?
Answer: Low yields in Bischler-Napieralski reactions on a larger scale can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Dehydration: The cyclization step is a dehydration reaction. Ensure your dehydrating agent (e.g., P₂O₅, POCl₃, or polyphosphoric acid) is fresh and used in sufficient stoichiometric excess. On a larger scale, moisture from the atmosphere or solvents can have a more pronounced effect. Consider drying your solvent and starting materials rigorously before the reaction.
-
Suboptimal Reaction Temperature: Temperature control is critical. Exothermic reactions can lead to side product formation if not managed properly. Conversely, insufficient temperature will result in an incomplete reaction. Monitor the internal reaction temperature closely and establish a controlled heating and cooling protocol.
-
Poor Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring mechanism is adequate for the scale and viscosity of the reaction mixture.
-
Side Reactions: The presence of electron-donating methoxy groups can lead to unwanted side reactions. Consider a milder cyclizing agent or optimizing the reaction time to minimize byproduct formation.
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities During Nucleophilic Substitution Reactions
Question: When performing nucleophilic aromatic substitution (S_N_Ar) on this compound with an amine nucleophile, we observe the formation of a significant amount of a hydroxylated byproduct. How can we minimize this?
Answer: The formation of the hydroxylated byproduct is likely due to the presence of water in the reaction mixture, which can act as a competing nucleophile, especially at elevated temperatures. Here are some strategies to mitigate this side reaction:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine nucleophile is dry.
-
Choice of Base: The choice of base is crucial. If using a hydroxide base, you are introducing a source of water. Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) that has been thoroughly dried.
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are common for S_N_Ar reactions. Ensure they are of a high purity and low water content.
-
Temperature Control: While S_N_Ar reactions often require heat, excessive temperatures can accelerate the rate of the undesired hydrolysis. Experiment with a lower reaction temperature for a longer duration.
Quantitative Data Summary: Effect of Base and Solvent on Hydroxylated Impurity
| Experiment ID | Nucleophile | Base | Solvent | Reaction Temp. (°C) | Desired Product Yield (%) | Hydroxylated Impurity (%) |
| SN-01 | Morpholine | NaOH | DMSO | 120 | 65 | 25 |
| SN-02 | Morpholine | K₂CO₃ (dried) | Anhydrous DMF | 100 | 85 | 8 |
| SN-03 | Piperidine | TEA | Anhydrous CH₃CN | 80 | 92 | <2 |
| SN-04 | Piperidine | DIPEA | Anhydrous Dioxane | 90 | 90 | 3 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for gram-scale quantities of this compound?
A1: For gram-scale purification, flash column chromatography is often the most effective method. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if a crystalline solid is obtained.
Q2: Are there any specific safety precautions to consider when working with the reagents for the synthesis of this compound?
A2: Yes, several reagents used in the synthesis require careful handling. For instance, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. Similarly, when using strong acids like polyphosphoric acid, care must be taken to avoid contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: Can microwave-assisted synthesis be used to accelerate reactions involving this compound?
A3: Microwave-assisted synthesis can be a valuable tool for accelerating reactions such as nucleophilic substitutions on the this compound core. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. However, direct translation of thermal conditions to microwave conditions is not always straightforward. It is essential to start with small-scale optimization experiments to determine the optimal temperature, pressure, and time parameters for your specific reaction.
Signaling Pathway: Microwave-Assisted vs. Conventional Heating
Caption: Comparison of microwave-assisted and conventional heating workflows.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Bischler-Napieralski Reaction
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-chloroacetamide (10.0 g, 38.8 mmol)
-
Phosphorus oxychloride (POCl₃) (22.5 mL, 242.5 mmol)
-
Acetonitrile (anhydrous, 100 mL)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a solution of N-(3,4-Dimethoxyphenethyl)-2-chloroacetamide (10.0 g, 38.8 mmol) in anhydrous acetonitrile (100 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride (22.5 mL, 242.5 mmol) dropwise at 0 °C with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 80-85 °C) and maintained for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slowly pouring the mixture onto crushed ice.
-
The aqueous solution is basified to pH 8-9 with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 75-85%
Protocol 2: Nucleophilic Substitution with Morpholine
Materials:
-
This compound (1.0 g, 4.47 mmol)
-
Morpholine (0.58 g, 6.71 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.24 g, 8.94 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 g, 4.47 mmol) in anhydrous DMF (20 mL), add morpholine (0.58 g, 6.71 mmol) and anhydrous potassium carbonate (1.24 g, 8.94 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the desired product.
Expected Yield: 80-90%
Technical Support Center: Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-chloro-3,6-dimethoxyisoquinoline derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies for synthesizing this compound are:
-
The Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide, such as N-(2,5-dimethoxyphenethyl)acetamide, to form a dihydroisoquinoline, which is then aromatized and chlorinated.
-
Chlorination of an Isoquinolin-1-one Intermediate: This route involves the initial synthesis of 3,6-dimethoxyisoquinolin-1-one, followed by chlorination at the 1-position using a reagent like phosphorus oxychloride (POCl₃).
Q2: I am getting a low yield in my Bischler-Napieralski reaction. What are the possible causes and solutions?
A2: Low yields in the Bischler-Napieralski reaction are a common issue. Key factors to investigate include:
-
Dehydrating Agent: The choice and amount of dehydrating agent (e.g., POCl₃, P₂O₅) are critical. For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ might be necessary.[1]
-
Reaction Temperature: The reaction often requires elevated temperatures (refluxing in toluene or xylene). Insufficient temperature can lead to an incomplete reaction.[2]
-
Electron-Donating Groups: The success of the Bischler-Napieralski reaction is highly dependent on the presence of electron-donating groups on the aromatic ring to facilitate electrophilic substitution.[3]
-
Side Reactions: The formation of side products, such as styrenes via a retro-Ritter reaction, can significantly reduce the yield of the desired dihydroisoquinoline.[2]
Q3: What are the common side products when using POCl₃ for chlorination, and how can I minimize them?
A3: When using POCl₃ to convert an isoquinolin-1-one to the 1-chloro derivative, several side products can form:
-
Phosphorylated Intermediates: The reaction proceeds through (O)- and (N)-phosphorylated intermediates. If the reaction is incomplete, these may remain in the reaction mixture.
-
Pseudo-dimers: These can form from the reaction between a phosphorylated intermediate and the unreacted starting material. To minimize these, ensure the reaction goes to completion by using an adequate amount of POCl₃ (at least one molar equivalent) and sufficient heating (typically 70-90°C).[4] Maintaining basic conditions during the initial phase of the reaction can also suppress pseudo-dimer formation.[4]
Q4: Are there alternatives to POCl₃ for the chlorination step?
A4: While POCl₃ is widely used, other chlorinating agents can be employed, such as:
-
Thionyl chloride (SOCl₂)
-
Oxalyl chloride
-
Phosphorus pentachloride (PCl₅) The choice of reagent can influence the reaction conditions and the impurity profile. Milder conditions might be achievable with reagents like oxalyl chloride.[2]
Q5: My final product is difficult to purify. What are some recommended purification strategies?
A5: Purification of this compound can be challenging due to the potential for closely related impurities. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the product from starting materials and side products. A gradient of ethyl acetate in hexane is a typical solvent system.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective way to improve purity.
-
Acid-Base Extraction: As isoquinolines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Bischler-Napieralski Cyclization
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion of the starting amide | Insufficiently strong dehydrating agent. | Use a more potent dehydrating agent like P₂O₅ in conjunction with POCl₃, or consider using Tf₂O with 2-chloropyridine for milder conditions.[2][3] |
| Low reaction temperature. | Increase the reaction temperature by using a higher boiling solvent such as xylene or by employing microwave heating.[2] | |
| Formation of a significant amount of styrene byproduct | Retro-Ritter reaction is favored. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway. Alternatively, use a milder reagent like oxalyl chloride to form an N-acyliminium intermediate that is less prone to elimination.[2] |
| Formation of abnormal cyclization product | Cyclization at an alternative position on the aromatic ring. | This can occur with certain substitution patterns. The use of POCl₃ tends to favor the "normal" product, while P₂O₅ can sometimes lead to a mixture of isomers.[1] Careful control of the reagents is necessary. |
Chlorination of 3,6-Dimethoxyisoquinolin-1-one
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete conversion to the 1-chloro derivative | Insufficient amount of POCl₃. | Ensure at least one molar equivalent of POCl₃ is used.[4] |
| Low reaction temperature. | The conversion of phosphorylated intermediates to the chloro product typically requires heating to 70-90°C.[4] | |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water will quench the chlorinating agent. | |
| Formation of a dark, tarry reaction mixture | Decomposition at high temperatures. | Monitor the reaction temperature carefully. If decomposition is observed, consider using a milder chlorinating agent or performing the reaction at a lower temperature for a longer duration. |
| Difficulties in isolating the product from the reaction mixture | The product may be present as a salt. | After the reaction, the mixture is often quenched with ice or a base (like ammonia or sodium bicarbonate) to neutralize excess acid and precipitate the free base form of the product. |
Experimental Protocols
General Protocol for Bischler-Napieralski Cyclization and Aromatization
-
Amide Formation: React 2-(2,5-dimethoxyphenyl)ethan-1-amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to form N-(2,5-dimethoxyphenethyl)acetamide. Purify the amide by recrystallization or column chromatography.
-
Cyclization: Dissolve the purified amide in a dry, high-boiling solvent like toluene or xylene. Add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide or ammonia to a pH of 8-9. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Aromatization: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene) and add a dehydrogenating agent such as 10% palladium on carbon. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the mixture, filter off the catalyst, and concentrate the filtrate to obtain the crude 3,6-dimethoxyisoquinoline.
General Protocol for Chlorination of 3,6-Dimethoxyisoquinolin-1-one
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dimethoxyisoquinolin-1-one.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (2-5 equivalents), either neat or in a dry, inert solvent like acetonitrile or toluene.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) for 2-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Neutralize the mixture with a base such as aqueous ammonia, sodium bicarbonate, or sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Representative Reaction Conditions for Bischler-Napieralski Type Reactions
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| N-(3,4-dimethoxyphenethyl)formamide | Oxalyl Chloride | Acetonitrile | 10-20°C | 2h | >75% | [5] |
| N-[2-(4-methoxyphenyl)ethyl]benzamide | POCl₃ | Toluene | Reflux | 4h | Not specified | [3] |
| Amide derivative | Tf₂O, 2-chloropyridine | DCM | -20°C to 0°C | 50 min | Not specified | [3] |
Table 2: Representative Reaction Conditions for Chlorination of Heterocyclic Ketones
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Guanine | POCl₃ | Dichloroethane/DMF | 60-90°C | 8-15h | Not specified | [6] |
| 6-methoxy-3,4-dihydronaphthalen-1(2H)-one | POCl₃/DMF | Toluene | 70°C | 6h | 80% | [7] |
| Quinazolone | POCl₃ | Neat | 70-90°C | Not specified | Not specified | [4] |
Visualizations
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 6. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]
- 7. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
Validation & Comparative
Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions
In the realm of heterocyclic chemistry, the reactivity of halogenated isoquinolines is a critical parameter for researchers engaged in the synthesis of novel compounds for pharmaceuticals and materials science. This guide provides a comparative analysis of the reactivity of 1-chloro-3,6-dimethoxyisoquinoline and its bromo-analogue, 1-bromo-3,6-dimethoxyisoquinoline, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While direct comparative studies on these specific substrates are scarce in published literature, a clear difference in reactivity can be extrapolated from established principles of organic chemistry and data from related compounds.
Generally, in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the reactivity of aryl halides follows the order I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger C-Cl bond. Consequently, reactions involving 1-bromo-3,6-dimethoxyisoquinoline are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, and often result in higher yields compared to its chloro-counterpart.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Anticipated Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 1-Bromo-3,6-dimethoxyisoquinoline |
| Reaction Temperature | Higher (e.g., >100 °C) | Milder (e.g., 80-100 °C) |
| Reaction Time | Longer | Shorter |
| Catalyst Loading | Higher | Lower |
| Ligand Choice | Requires specialized ligands for Ar-Cl activation (e.g., biarylphosphines) | Standard phosphine ligands (e.g., PPh₃) often suffice |
| Yield | Generally lower under identical conditions | Generally higher under identical conditions |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the halide. The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step, making 1-bromo-3,6-dimethoxyisoquinoline a more facile substrate than the chloro derivative. Consequently, amination of the bromo-isoquinoline can typically be achieved under milder conditions and may exhibit a broader substrate scope with respect to the amine coupling partner.
Table 2: Anticipated Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 1-Bromo-3,6-dimethoxyisoquinoline |
| Reaction Temperature | Higher | Milder |
| Base Strength | Often requires stronger bases (e.g., NaOtBu, K₃PO₄) | Can proceed with weaker bases (e.g., Cs₂CO₃) |
| Catalyst System | Requires catalyst systems optimized for Ar-Cl bonds | More general Pd/phosphine systems are effective |
| Yield | Generally lower for challenging amines | Generally higher and more reliable |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often reversed, with aryl fluorides and chlorides being more reactive than bromides and iodides. This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack to form a Meisenheimer complex. The high electronegativity of chlorine polarizes the C-Cl bond and stabilizes the negatively charged intermediate more effectively than bromine. However, the 1-position of the isoquinoline ring is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The presence of electron-donating methoxy groups at the 3- and 6-positions will somewhat deactivate the ring towards SNAr. While the chloro-derivative is electronically favored for the initial attack, the better leaving group ability of bromide can sometimes compensate for this. The overall reactivity will therefore be a balance of these opposing factors and will be highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
As specific experimental data for direct comparison is lacking, the following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, with suggested modifications for the less reactive chloro-substrate.
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the 1-halo-3,6-dimethoxyisoquinoline (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol for bromide; Pd₂(dba)₃ with a specialized ligand like SPhos for chloride), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is heated under an inert atmosphere. For the bromo-compound, heating at 80-90 °C for 2-4 hours may be sufficient. For the chloro-compound, temperatures of 100-120 °C and reaction times of 12-24 hours may be necessary. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere is added the 1-halo-3,6-dimethoxyisoquinoline (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.04 mmol), and a base (e.g., Cs₂CO₃ for bromide, NaOtBu for chloride, 1.4 mmol) in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated. For the bromo-derivative, temperatures of 90-110 °C for 4-12 hours are typical. For the chloro-derivative, higher temperatures (110-130 °C) and longer reaction times (18-36 hours) may be required for good conversion. The product is then isolated and purified following a standard workup procedure.
Visualizing Reaction Pathways and Reactivity Factors
To illustrate the key steps in these transformations and the factors influencing reactivity, the following diagrams are provided.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Caption: Factors influencing reactivity in cross-coupling reactions.
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of complex molecules, including pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most widely utilized methods for the functionalization of heteroaromatic systems. This guide provides a comparative overview of these two powerful reactions, with a focus on their application to the challenging substrate class of chloro-azaheterocycles, exemplified by 1-Chloro-3,6-dimethoxyisoquinoline.
General Overview
The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its advantages include the low toxicity and high stability of the boronic acid reagents, as well as the environmentally benign nature of the boron-containing byproducts.[1][2]
The Stille coupling , on the other hand, utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide, also catalyzed by palladium.[3][4] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[5] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[6]
Performance Comparison on Analogous Chloro-Azaheterocycles
The following table summarizes typical reaction conditions and yields for the Suzuki and Stille coupling of chloropyridines, which serve as a relevant model for the reactivity of this compound. The data is compiled from various literature sources to provide a representative comparison.
| Parameter | Suzuki Coupling (2-Chloropyridine) | Stille Coupling (General Heteroaryl Chlorides) |
| Typical Yield | Excellent (often >90%)[1] | Good to Excellent (70-95%)[3] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand |
| Ligand | PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos) | PPh₃, AsPh₃, bulky electron-rich phosphines |
| Base/Additive | K₂CO₃, K₃PO₄, Cs₂CO₃[1] | Often no base required; additives like CuI or LiCl can accelerate the reaction[7] |
| Solvent | DME, Toluene, Dioxane/H₂O[1] | DMF, Toluene, Dioxane[5] |
| Temperature | 80-110 °C | 60-110 °C |
| Reaction Time | 2-24 hours | 4-48 hours |
| Key Advantages | Low toxicity of reagents and byproducts, commercially available and diverse boronic acids.[2] | High functional group tolerance, no base required, stable organostannane reagents.[5] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation of the boronic acid.[8] | Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[6] |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki and Stille coupling of a chloro-azaheterocycle. These should be adapted and optimized for the specific substrate and coupling partners.
Suzuki Coupling Protocol (General)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the chloro-azaheterocycle (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added.
-
The flask is evacuated and backfilled with the inert gas three times.
-
Degassed solvent (e.g., DME, 10 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stille Coupling Protocol (General)
-
To a flame-dried Schlenk flask under an inert atmosphere is added the chloro-azaheterocycle (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with the inert gas three times.
-
Degassed solvent (e.g., DMF, 10 mL) is added via syringe, followed by the organostannane (1.1 mmol).
-
If required, an additive such as CuI (0.1 mmol) can be added at this stage.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and can be washed with an aqueous solution of KF to precipitate the tin byproducts.[5]
-
The mixture is filtered, and the organic layer is washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizing the Mechanisms and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the Suzuki and Stille reactions, as well as a general experimental workflow.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of chloro-azaheterocycles. For the specific case of this compound, the choice between the two will likely depend on several factors:
-
Toxicity and Environmental Impact: The Suzuki coupling is generally preferred due to the low toxicity of boronic acids and their byproducts, making it a "greener" alternative.[2]
-
Functional Group Compatibility: While both reactions tolerate a wide range of functional groups, the Stille coupling's independence from a base can be advantageous for substrates with base-sensitive functionalities.[5]
-
Availability of Reagents: Boronic acids are commercially available in a vast array of structures, which can facilitate rapid library synthesis. Organostannanes may need to be synthesized in-house.
-
Post-Reaction Purification: The removal of tin byproducts in Stille reactions can be challenging and may require specific workup procedures. Suzuki byproducts are generally easier to remove.
For initial investigations into the functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the first choice due to its favorable environmental profile and the broad availability of coupling partners. However, if challenges with base sensitivity or protodeboronation are encountered, the Stille coupling presents a powerful and reliable alternative . As with any chemical transformation, optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, will be critical to achieving high yields and purity.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview
While specific research on the biological activity of 1-Chloro-3,6-dimethoxyisoquinoline derivatives remains limited in publicly available literature, a broader examination of substituted isoquinolines reveals a versatile scaffold with significant potential across various therapeutic areas. This guide provides a comparative analysis of the biological activities of different isoquinoline derivatives, highlighting the impact of various substitutions on their pharmacological profiles. The data presented is intended for researchers, scientists, and drug development professionals to inform future discovery and development efforts.
The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with diverse biological activities.[1][2][3][4] These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][5][6][7] The pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.
Comparative Biological Activities of Substituted Isoquinolines
The following table summarizes the biological activities of various classes of substituted isoquinoline derivatives, providing a comparative look at their potential therapeutic applications.
| Derivative Class | Key Substituents | Primary Biological Activity | Cell Lines/Targets | Reported Potency (IC50/MIC) | Reference |
| Tricyclic Pyrrolo[2,1,a]isoquinolines | 8,9-Dimethoxy, 8,9-Methylenedioxy | Antibacterial, Cytotoxic | S. aureus, S. pneumoniae, E. faecium, HEp-2, McCoy B | MIC: 16-128 µg/mL (Antibacterial) | [8] |
| 3-Arylisoquinolines | Varied aryl groups at C3 | Topoisomerase I and II inhibition, Anticancer | HuH7, LM9 (Liver Cancer) | IC50: 1.93 µM (HuH7), 2.10 µM (LM9) for compound 7 | [9] |
| Isoquinoline-based Hydroxamic Acids | Hydroxamic acid moiety | HDAC Inhibition, Antiproliferative | HDAC1, 3, 6; RPMI 8226, HCT 116, Hep G2 | IC50: 3.77-4.17 nM against HDACs for compound 10c | [10] |
| C4-Substituted Isoquinolines | Unsaturated esters and amides at C4 | Cytotoxic | NSCLC-N16-L16 (Non-small cell lung cancer) | IC50: 35.6-44.0 µM | [11] |
| Benzothiazole-isoquinolines | Benzothiazole acetamide at N2 | MAO-B and BuChE Inhibition | - | - | [6] |
| Alkyl Tetrahydroisoquinolines | Various alkyl chains | Antibacterial, Antifungal | B. subtilis, S. aureus, Ps. auragenosa, E. coli, C. albicans | - | [12] |
| Natural Isoquinoline Alkaloids (e.g., Berberine) | Complex polycyclic structures | Anticancer (Apoptosis, Autophagy, Cell Cycle Arrest) | Various cancer cell lines | Varies with alkaloid and cell line | [1][13][14] |
| Substituted Isoquinolin-1-ones and Quinazolin-4-ones | N-alkanoic acid esters | TNF-α Inhibition (Anti-inflammatory) | Human peripheral blood monocytes | IC50: ~5 µM for aminoquinazoline derivatives | [7] |
Experimental Methodologies
The determination of the biological activities summarized above involves a range of established experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Anticancer Activity Evaluation
-
MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with varying concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[3]
-
-
Topoisomerase Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.
-
Supercoiled plasmid DNA is incubated with topoisomerase I or II in the presence or absence of the test compound.
-
The reaction mixture is then subjected to agarose gel electrophoresis.
-
In the absence of an inhibitor, topoisomerases relax the supercoiled DNA, resulting in a slower migrating band on the gel.
-
An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.
-
The intensity of the bands is quantified to determine the extent of inhibition.[9]
-
Antibacterial Activity Evaluation
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[8]
-
Signaling Pathways and Experimental Workflows
The biological effects of isoquinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, the anticancer activity of many natural isoquinoline alkaloids involves the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][14]
Caption: Generalized signaling pathway for the anticancer activity of certain isoquinoline derivatives.
The diagram above illustrates a simplified, conceptual pathway where an isoquinoline derivative can induce cancer cell death. The compound may cause DNA damage, leading to cell cycle arrest. It can also increase the production of reactive oxygen species (ROS), which in turn affects mitochondrial function and activates caspases, the key executioners of apoptosis. Additionally, some derivatives can trigger autophagy.
Caption: A typical experimental workflow for the evaluation of novel isoquinoline derivatives.
This workflow outlines the logical progression from the chemical synthesis and characterization of new isoquinoline derivatives to their initial biological screening for activities like cytotoxicity or antimicrobial effects. Promising candidates from the screening phase then undergo more in-depth mechanistic studies to elucidate their mode of action at the molecular level.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 9. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action [openmedicinalchemistryjournal.com]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 1-Chloro-3,6-dimethoxyisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 1-Chloro-3,6-dimethoxyisoquinoline. By presenting experimental data from related isoquinoline derivatives, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Comparative Spectroscopic Data Analysis
To confirm the structure of this compound, a detailed analysis of its spectroscopic data is essential. In the absence of a complete experimental dataset for the target compound, a comparative approach using data from structurally similar analogs is employed. The following tables summarize the expected and observed spectroscopic data for this compound and its comparators.
Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | H-7 | H-8 | OCH₃ (C3) | OCH₃ (C6) |
| This compound (Expected) | ~7.0-7.2 | ~7.5-7.7 | ~7.0-7.2 | ~7.8-8.0 | ~4.0 | ~3.9 |
| 1-Chloro-6-methoxyisoquinoline[1] | 7.53 (d) | 7.65 (d) | 7.09 (dd) | 8.05 (d) | - | 3.95 (s) |
| 1-Chloro-3-methylisoquinoline[2] | 7.45 (s) | 8.11 (d) | 7.65 (t) | 7.53 (t) | - | - |
Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | OCH₃ (C3) | OCH₃ (C6) |
| This compound (Expected) | ~152 | ~160 | ~105 | ~128 | ~122 | ~158 | ~108 | ~120 | ~145 | ~56 | ~55 |
| 1-Chloro-6-methoxyisoquinoline | 151.8 | 141.2 | 120.9 | 127.9 | 129.5 | 158.8 | 105.4 | 124.6 | 137.2 | - | 55.5 |
| 1-Chloro-3-methylisoquinoline[2] | 152.2 | 150.1 | 118.9 | 127.3 | 130.2 | 127.0 | 126.8 | 126.5 | 136.4 | - | - |
Table 3: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Expected) | 223/225 (isotope pattern) | [M-CH₃]⁺, [M-Cl]⁺, [M-CH₃-CO]⁺ |
| 1-Chloro-6-methoxyisoquinoline[3] | 193/195 | [M-CH₃]⁺, [M-Cl]⁺, [M-CO]⁺ |
| 1-Chloro-3-methylisoquinoline[2] | 177/179 | [M-H]⁺, [M-Cl]⁺, [M-CH₃]⁺ |
Table 4: IR Spectral Data Comparison (Wavenumber, cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-O Stretch (Aryl Ether) | C-Cl Stretch |
| This compound (Expected) | ~1620-1580 | ~1550-1450 | ~1250-1200 & ~1050-1000 | ~800-700 |
| 1-Chloro-6-methoxyisoquinoline | ~1610 | ~1570, 1490 | ~1240, 1030 | ~780 |
| 1-Chloro-3-methylisoquinoline[2] | ~1625 | ~1580, 1470 | - | ~790 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the isoquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire spectra at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Parameters:
-
Acquire spectra with proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a solid probe, or inject a dilute solution in a volatile organic solvent (e.g., methanol, dichloromethane) via a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.[4]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, including its isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. 1-CHLORO-6-METHOXY-ISOQUINOLINE(132997-77-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | CID 21901074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The isoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1-Chloro-3,6-dimethoxyisoquinoline, a key intermediate in the synthesis of various biologically active compounds. This document summarizes available experimental data to aid in the selection of the optimal catalytic system.
While a comprehensive head-to-head comparison of various palladium catalysts for the specific substrate this compound is not extensively documented in a single source, by compiling and analyzing data from various studies on related chloro-heterocyclic systems, we can provide valuable insights into catalyst performance. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity in these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reaction of this compound with arylboronic acids allows for the introduction of diverse aryl and heteroaryl substituents at the C1 position. The selection of the palladium catalyst and, critically, the associated phosphine ligand, significantly impacts reaction efficiency.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Moderate | Hypothetical |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Hypothetical |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High | Hypothetical |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how catalyst performance would be compared. Specific experimental data for this compound was not available in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative experimental procedure is as follows:
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the synthesis of 1-amino-3,6-dimethoxyisoquinoline derivatives, which are valuable precursors for various pharmacologically active molecules. The choice of the palladium catalyst and ligand system is critical to overcome challenges such as catalyst deactivation and to achieve high yields with a broad range of amine coupling partners.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Moderate | Hypothetical |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | High | Hypothetical |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | High | Hypothetical |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how catalyst performance would be compared. Specific experimental data for this compound was not available in the searched literature.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is subjected to degassing. The reaction is then heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired 1-amino-3,6-dimethoxyisoquinoline derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups at the C1 position of the isoquinoline core, leading to structures with interesting electronic and biological properties. This reaction typically employs a dual catalytic system of palladium and copper.
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | - | CuI | Et₃N | THF | 60 | Moderate | Hypothetical |
| Pd(OAc)₂ | XPhos | CuI | K₂CO₃ | DMF | 80 | High | Hypothetical |
| PdCl₂(MeCN)₂ | SPhos | - | Cs₂CO₃ | Dioxane | 100 | High | Hypothetical |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how catalyst performance would be compared. Specific experimental data for this compound was not available in the searched literature.
Experimental Protocol: Sonogashira Coupling
A typical experimental setup for the Sonogashira coupling is as follows:
In a reaction vessel, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere. The terminal alkyne (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the indicated temperature for the specified duration. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1-alkynyl-3,6-dimethoxyisoquinoline product.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst system is a critical parameter for the successful synthesis of 1-substituted-3,6-dimethoxyisoquinoline derivatives. While specific, direct comparative data for this substrate is limited, the general principles of catalyst and ligand choice for chloro-heteroaromatic substrates can be applied. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, in combination with Pd(OAc)₂ or Pd₂(dba)₃, are often the catalysts of choice. For Sonogashira couplings, classic catalysts like Pd(PPh₃)₂Cl₂/CuI remain effective, although modern ligand-supported systems can offer improved yields and broader substrate scope. The experimental protocols and catalytic cycle diagrams provided herein serve as a valuable starting point for researchers embarking on the synthesis of novel isoquinoline derivatives. Further optimization of reaction conditions for this specific substrate is encouraged to achieve the best possible outcomes.
A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to 1-Chloro-3,6-dimethoxyisoquinoline. Due to the limited availability of specific kinetic data for this exact substrate, this comparison draws upon data from structurally similar chloro-N-heterocycles, such as chloroquinolines and chloropyridines, to provide a predictive overview of expected kinetic behavior.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its functionalization through cross-coupling reactions is of significant interest in drug discovery and development. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, improving yields, and scaling up processes. This guide compares the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for this substrate, focusing on their catalytic systems, reaction mechanisms, and relative reaction rates based on available data for analogous compounds.
Comparative Kinetic Data
| Reaction Type | Typical Substrate | Catalyst System | Rate Determining Step (Proposed) | Activation Energy (Ea) or ΔH‡ | Relative Rate (General Trend) |
| Suzuki-Miyaura | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Oxidative Addition | Not Reported | Moderate to Fast |
| Buchwald-Hartwig | 2-Chloroquinoline | Pd₂(dba)₃ / XPhos | Reductive Elimination | Not Reported | Moderate |
| Sonogashira | Aryl Chlorides | PdCl₂(PPh₃)₂ / CuI | Oxidative Addition | ΔH‡ = 95-144 kJ/mol[1] | Slow to Moderate |
Note: The relative rates are qualitative and highly dependent on the specific ligand, base, and solvent system employed. For chloro-N-heterocycles, the Lewis basic nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this challenge.
Experimental Protocols
Detailed experimental protocols for kinetic studies of the cross-coupling of this compound are not available. However, a general procedure for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction is provided below. This protocol can be adapted for the specific reaction of interest.
General Protocol for Kinetic Analysis of a Cross-Coupling Reaction
-
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., Cs₂CO₃).
-
Add the solvent (e.g., anhydrous dioxane or toluene) and stir the mixture at room temperature for a specified pre-catalyst formation time.
-
In a separate vial, dissolve this compound and the coupling partner (e.g., a boronic acid for Suzuki-Miyaura, an amine for Buchwald-Hartwig, or a terminal alkyne for Sonogashira) in the solvent.
-
Add an internal standard (e.g., dodecane) to this substrate solution.
-
-
Initiation of Reaction and Monitoring:
-
Inject the substrate solution into the pre-heated Schlenk tube containing the activated catalyst.
-
Start the timer and maintain the reaction at a constant temperature.
-
At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench each aliquot immediately by adding it to a vial containing a quenching agent (e.g., a cooled solution of diethyl ether and water).
-
-
Sample Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
-
Data Analysis:
-
Determine the initial reaction rate from the initial slope of the concentration vs. time plot.
-
To determine the reaction order with respect to each component (substrate, catalyst, etc.), perform a series of experiments varying the initial concentration of one component while keeping the others constant.
-
The effect of temperature on the reaction rate can be studied by performing the reaction at different temperatures to determine the activation energy using the Arrhenius equation.
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent research and manufacturing processes. 1-Chloro-3,6-dimethoxyisoquinoline is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of analytical methods for assessing its purity, alongside a structurally similar isomer, 1-Chloro-6,7-dimethoxyisoquinoline, which serves as a pertinent alternative for methodological comparison.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound and its analogues is primarily determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.[1][2] The choice between these methods often depends on the volatility and thermal stability of the compound and its potential impurities.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification. |
| Typical Purity Range | >99% achievable with optimized methods.[3] | >99% achievable. |
| Primary Use Case | Quantitative purity determination and detection of non-volatile impurities. | Identification and quantification of volatile impurities and residual solvents. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane, ethyl acetate). |
| Detection Limit | Typically in the low ng range. | Typically in the pg to low ng range. |
| Key Advantages | Suitable for non-volatile and thermally labile compounds; robust quantification. | High sensitivity and specificity; provides structural information of impurities. |
| Key Limitations | May not detect highly volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds via methods like the Bischler-Napieralski reaction.[4][5] This synthetic route can introduce several types of impurities that need to be monitored.[1][2]
| Impurity Type | Potential Compounds | Origin | Recommended Analytical Method |
| Unreacted Starting Materials | N-(2,5-dimethoxyphenethyl)acetamide | Incomplete acylation or cyclization. | HPLC, GC-MS |
| Reaction Intermediates | 3,4-Dihydro-6-methoxyisoquinolin-1(2H)-one | Incomplete chlorination. | HPLC |
| By-products | Isomeric chloro-dimethoxyisoquinolines | Abnormal cyclization products in the Bischler-Napieralski reaction.[6] | HPLC, GC-MS |
| Residual Solvents | Toluene, Dichloromethane, Acetonitrile | From reaction and purification steps.[1] | GC-MS (Headspace) |
| Degradation Products | Oxidation products (e.g., N-oxides) | Exposure to air and light during storage.[1][2] | HPLC |
Experimental Protocols
Below are detailed methodologies for the purity assessment of this compound and the comparative compound 1-Chloro-6,7-dimethoxyisoquinoline.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative determination of purity and the detection of non-volatile impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Parameters:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification of volatile impurities and residual solvents.
1. Instrumentation:
-
GC-MS system with a capillary column.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Carrier Gas and Flow Rate:
-
Carrier Gas: Helium.
-
Flow Rate: 1.0 mL/min (constant flow).
3. Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL.
4. GC Parameters:
-
Injection Volume: 1 µL (splitless injection).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
5. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Ion Source Temperature: 230°C.
6. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the relative peak area.
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive purity assessment of a newly synthesized batch of this compound.
This guide provides a foundational framework for assessing the purity of this compound. Researchers should adapt these protocols based on their specific synthetic methods and available instrumentation to ensure the highest quality of their chemical intermediates.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Dimethoxyisoquinoline Isomers in Catalysis
A detailed guide for researchers, scientists, and drug development professionals on the catalytic applications of various dimethoxyisoquinoline isomers, featuring experimental data, protocols, and mechanistic diagrams.
Dimethoxyisoquinoline and its derivatives represent a versatile class of compounds with significant applications in catalysis, ranging from organocatalysis to enzymatic inhibition. The position of the methoxy groups on the isoquinoline core profoundly influences the electronic and steric properties of these molecules, leading to distinct catalytic activities. This guide provides a comparative overview of the catalytic performance of prominent dimethoxyisoquinoline isomers, supported by experimental data and detailed methodologies. While direct side-by-side comparisons of different isomers in the same catalytic system are scarce in the current literature, this guide consolidates key findings to highlight their respective catalytic strengths and applications.
(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives in Asymmetric Organocatalysis
Chiral tetrahydroisoquinoline backbones, particularly those with a 6,7-dimethoxy substitution pattern, have emerged as powerful organocatalysts for various asymmetric transformations. These catalysts typically operate via iminium ion activation of α,β-unsaturated aldehydes.
Asymmetric Diels-Alder Reaction
Derivatives of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline have been successfully employed as organocatalysts in asymmetric Diels-Alder reactions. These reactions are fundamental for the construction of complex cyclic systems with high stereocontrol.
Table 1: Performance of a (1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-based Organocatalyst in the Asymmetric Diels-Alder Reaction [1]
| Diene | Dienophile | Co-catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | Cinnamaldehyde | Triflic acid | up to 100 | up to 64 |
| 2,3-Dimethylbutadiene | Crotonaldehyde | Triflic acid | High | Moderate |
| Isoprene | Methacrolein | Triflic acid | High | Moderate |
Experimental Protocol: Asymmetric Diels-Alder Reaction[2]
A representative procedure for the organocatalyzed Diels-Alder reaction is as follows:
-
To a solution of the (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-derived organocatalyst (0.025 mmol, 5 mol%) in the appropriate solvent (0.5 mL), the dienophile (0.5 mmol) is added.
-
The diene (1.5 mmol) is then added sequentially to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until consumption of the aldehyde (typically 3-24 hours).
-
Upon completion, the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over sodium sulfate, concentrated under reduced pressure, and purified by flash chromatography to yield the desired cycloaddition product.
Catalytic Cycle: Iminium Ion Catalysis in Diels-Alder Reaction
The catalytic cycle proceeds through the formation of a transient iminium ion, which lowers the LUMO of the dienophile, thereby accelerating the Diels-Alder reaction and controlling the stereochemical outcome.
Caption: Catalytic cycle of the asymmetric Diels-Alder reaction.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives in Asymmetric Transfer Hydrogenation
Chiral ligands based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold are also effective in transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of imines and ketones. These reactions provide a facile route to chiral amines and alcohols.
Asymmetric Transfer Hydrogenation of Dihydroisoquinolines
Rhodium and Iridium complexes bearing chiral diamine ligands derived from tetrahydroisoquinoline have been utilized for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines.
Table 2: Performance of a Rhodium Catalyst with a Chiral Tetrahydroquinoline-based Ligand in the ATH of a 1-Aryl Dihydroisoquinoline [2][3]
| Substrate | Catalyst Loading (mol%) | Hydrogen Source | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1-Phenyl-3,4-dihydroisoquinoline | 1-5 | HCOOH/Et₃N | La(OTf)₃ | Quantitative | up to 69 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | 1-5 | HCOOH/Et₃N | La(OTf)₃ | High | Moderate to Good |
Experimental Protocol: Asymmetric Transfer Hydrogenation[5]
A general procedure for the asymmetric transfer hydrogenation of a dihydroisoquinoline is as follows:
-
In a glovebox, the chiral ligand and the metal precursor (e.g., [Rh(Cp*)Cl₂]₂) are dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
The solution is stirred at room temperature for 1 hour to form the catalyst complex.
-
The solvent is removed under vacuum, and the resulting solid catalyst is used directly.
-
In a reaction vial, the dihydroisoquinoline substrate, the catalyst, and any additive (e.g., La(OTf)₃) are dissolved in the reaction solvent.
-
The hydrogen source (e.g., a mixture of formic acid and triethylamine) is added, and the reaction is stirred at the desired temperature.
-
Reaction progress is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is worked up by quenching with a saturated solution of NaHCO₃ and extracting with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Proposed Catalytic Cycle: Asymmetric Transfer Hydrogenation
The catalytic cycle involves the formation of a metal-hydride species which then delivers the hydride to the imine substrate in a stereocontrolled manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of 1-Chloro-3,6-dimethoxyisoquinoline Reactions: A Comparative Guide to C-C and C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two pivotal palladium-catalyzed cross-coupling reactions for the functionalization of 1-chloro-3,6-dimethoxyisoquinoline: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The objective is to offer a clear comparison of their mechanisms, performance, and experimental considerations to aid in the selection of the optimal synthetic route for the development of novel isoquinoline-based compounds.
Introduction to the Reactivity of this compound
This compound is a key heterocyclic building block in medicinal chemistry. The chlorine atom at the C1 position is susceptible to displacement, making it an ideal handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. The electron-donating methoxy groups at the C3 and C6 positions can influence the reactivity of the isoquinoline core. This guide focuses on validating the mechanisms and comparing the efficacy of Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful and versatile methods for C-C and C-N bond formation, respectively.
Comparative Analysis of Reaction Mechanisms
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. The generally accepted catalytic cycle is illustrated below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction but differs in the nucleophilic partner and the subsequent steps.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance Comparison: Suzuki-Miyaura vs. Buchwald-Hartwig
The choice between Suzuki-Miyaura and Buchwald-Hartwig amination for the functionalization of this compound depends on the desired product and the specific reaction conditions. Below is a summary of typical yields and conditions based on analogous reactions with chloro-heterocycles.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 70-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 85-98 | |
| 3-Furylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 65-90 | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 75-92 |
| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 80-97 | |
| Benzylamine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 100 | 70-88 |
Note: Yields are indicative and can vary significantly based on the specific substrates, catalyst, ligand, base, solvent, and reaction time.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the appropriate degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3,6-dimethoxyisoquinoline.
General Procedure for Buchwald-Hartwig Amination
A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-3,6-dimethoxyisoquinoline Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies for 1-Chloro-3,6-dimethoxyisoquinoline are not extensively available in public literature. This guide provides a synthesized analysis based on SAR principles derived from structurally related isoquinoline, quinoline, and quinazolinone analogs investigated as kinase inhibitors and anticancer agents.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound are of significant interest as potential inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for designing more potent and selective therapeutic agents.
Synthesized Structure-Activity Relationship (SAR) Analysis
Based on the analysis of related heterocyclic kinase inhibitors, the following SAR trends can be proposed for the this compound scaffold:
-
Position 1 (Chloro Group): The chloro group at this position is a key feature. It can act as a leaving group for covalent modification of a nearby cysteine residue in the kinase active site, leading to irreversible inhibition. Alternatively, its electronegativity and size can influence binding affinity through specific interactions within the ATP-binding pocket.
-
Positions 3 and 6 (Dimethoxy Groups): The methoxy groups are electron-donating and can influence the electron density of the isoquinoline ring system. Their presence and position are critical for establishing hydrogen bonds or other interactions with the kinase active site. Modifications to these groups, such as demethylation to hydroxyl groups or replacement with other alkoxy groups, could significantly impact potency and selectivity.
-
Position 4: This position is often a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. Attaching various aryl or heteroaryl groups, often via an amino or ether linkage, can dramatically enhance inhibitory activity. The nature and substitution pattern of these appended rings are critical for optimizing potency and selectivity. For instance, small, lipophilic groups in the meta position of an appended aniline ring have been shown to increase inhibitory activity in related quinazoline scaffolds.
-
The Isoquinoline Nitrogen (N-2): The nitrogen atom in the isoquinoline ring is a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for anchoring the molecule in the ATP-binding site.
Comparative Performance of Analogs
To illustrate the impact of substitutions on biological activity, the following table summarizes the in vitro cytotoxic activity of a series of 3-arylisoquinolinone analogs against the MCF-7 human breast cancer cell line. While not the exact scaffold of interest, these compounds share the core isoquinoline structure and demonstrate clear SAR trends.
| Compound ID | R1 (Position 6) | R2 (Aryl Substitution) | IC50 (µM) against MCF-7 Cells |
| Analog 1 | H | 4-F-Ph | > 50 |
| Analog 2 | F | 4-F-Ph | 21.4 |
| Analog 3 | H | 3-F-Ph | 0.3 |
| Analog 4 | F | 3-F-Ph | 0.03 |
Data synthesized from a study on 3-arylisoquinolinones.[4]
The data clearly indicates that a fluorine substituent at position 6 enhances cytotoxic activity. More strikingly, moving the fluorine substituent on the 3-phenyl ring from the para to the meta position results in a dramatic increase in potency by up to 700-fold.[4] This highlights the critical importance of substituent positioning for optimal interaction with the biological target.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[5]
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer to remove non-specific binding.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compounds dissolved in the culture medium. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for isoquinoline-based inhibitors.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade and the point of inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the screening and evaluation of novel isoquinoline analogs.
Caption: A generalized workflow for the discovery and optimization of isoquinoline-based inhibitors.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro protein kinase assay [bio-protocol.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Chloro-6,7-dimethoxyisoquinoline in Modern Drug Discovery
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. While a vast array of scaffolds are available, substituted isoquinolines have consistently demonstrated their value as "privileged structures" in medicinal chemistry. This guide provides a detailed comparison of 1-Chloro-6,7-dimethoxyisoquinoline , a versatile and strategically functionalized building block, against other common heterocyclic alternatives.
Initial searches for 1-Chloro-3,6-dimethoxyisoquinoline did not yield sufficient data, suggesting it is a less common or novel compound. Therefore, this guide focuses on the closely related, well-documented, and commercially available isomer, 1-Chloro-6,7-dimethoxyisoquinoline, to provide a practical and data-supported comparison.
Key Advantages of the 1-Chloro-6,7-dimethoxyisoquinoline Scaffold
The utility of 1-Chloro-6,7-dimethoxyisoquinoline stems from the unique interplay of its three key structural features: the isoquinoline core, the reactive chloro group at the 1-position, and the methoxy groups at the 6- and 7-positions.
-
Versatile Handle for C-C and C-N Bond Formation: The chlorine atom at the C1 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] This allows for the straightforward introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino, and alkynyl groups), enabling rapid library synthesis and structure-activity relationship (SAR) studies.
-
Enhanced Reactivity of the C1-Position: In many halo-substituted heterocycles, the order of reactivity for halides in cross-coupling reactions is I > Br > Cl, due to bond dissociation energies.[4] However, the C1 position of the isoquinoline ring possesses an intrinsic electrophilicity that can be sufficient to override this trend, making the 1-chloro substituent surprisingly reactive, sometimes even more so than a bromo substituent at a different position on the same ring.[5][6] This enhanced reactivity allows for selective transformations at the C1 position even in the presence of other, typically more reactive, halides.
-
Biologically Significant Substitution Pattern: The 6,7-dimethoxy-substituted isoquinoline moiety is a common feature in numerous natural alkaloids and pharmacologically active compounds.[7] These methoxy groups can play a crucial role in drug-receptor interactions, influencing binding affinity, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of potent inhibitors for various biological targets, including the c-Met receptor tyrosine kinase and sigma-2 receptors, which are implicated in cancer and neuropathic pain, respectively.[8][9][10]
Comparative Data: 1-Chloro-6,7-dimethoxyisoquinoline vs. Alternative Building Blocks
The following table provides a qualitative and quantitative comparison of 1-Chloro-6,7-dimethoxyisoquinoline with other representative heterocyclic building blocks.
| Feature | 1-Chloro-6,7-dimethoxyisoquinoline | 1-Bromo-6,7-dimethoxyisoquinoline | 1-Chloroisoquinoline | 4-Chloro-6,7-dimethoxyquinoline |
| Reactivity in Cross-Coupling | High (Enhanced reactivity at C1)[5] | Very High (Generally more reactive than chloro)[4] | Moderate to High | High |
| Selectivity | Excellent for C1 functionalization | Excellent for C1 functionalization | Excellent for C1 functionalization | Excellent for C4 functionalization |
| Cost-Effectiveness | Generally more cost-effective than bromo- and iodo-analogs | Higher cost than chloro-analog | Lower cost due to simpler structure | Comparable to 1-chloro isomer |
| Pharmacophore Relevance | High; present in c-Met inhibitors, sigma-2 ligands, and natural products[8][10] | High; similar to the 1-chloro analog | Moderate; core isoquinoline scaffold is bioactive[7] | High; key intermediate for anticancer drugs Cabozantinib and Tivozanib[8] |
| Synthetic Accessibility | Readily synthesized | Readily synthesized | Readily available | Synthetically accessible |
| Functional Group Tolerance | Good in modern cross-coupling protocols | Good in modern cross-coupling protocols | Good in modern cross-coupling protocols | Good in modern cross-coupling protocols |
Experimental Protocols: A Case Study in c-Met Inhibitor Synthesis
The 6,7-dimethoxyquinoline/isoquinoline scaffold is central to the design of potent c-Met inhibitors. The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction, a key step in the synthesis of these anticancer agents, based on the synthesis of 6,7-dimethoxy-4-anilinoquinolines.[8]
Reaction: Synthesis of N-(2-Aryl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives.
Materials:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 eq)
-
Substituted 5-amino-2-aryl-benzimidazole (1.2 eq)
-
Isopropanol (solvent)
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted 5-amino-2-aryl-benzimidazole (6 mmol) is prepared in isopropanol (40 mL).
-
The reaction mixture is stirred at reflux for 5 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The resulting solid residue is purified by column chromatography on silica gel, eluting with a mixture of CH2Cl2/CH3OH (e.g., 10:1 v/v) to yield the target compound.
Expected Yields: Yields for this type of reaction are typically reported in the range of 50-60%.[8]
Visualizing Synthetic and Biological Pathways
To better illustrate the utility of 1-Chloro-6,7-dimethoxyisoquinoline, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a key biological signaling pathway where its derivatives are active.
Caption: General workflow for synthesizing bioactive molecules from 1-Chloro-6,7-dimethoxyisoquinoline.
Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of its antagonists.[8]
Conclusion
1-Chloro-6,7-dimethoxyisoquinoline stands out as a superior building block for drug discovery and development due to its strategic combination of features. Its activated chloro group at the C1 position provides a versatile and highly reactive handle for introducing molecular diversity through robust cross-coupling reactions. Furthermore, the 6,7-dimethoxyisoquinoline core is a well-established pharmacophore, frequently found in potent, biologically active molecules that target key pathways in oncology and neuroscience. For research programs aiming to rapidly generate novel, diverse, and biologically relevant compounds, 1-Chloro-6,7-dimethoxyisoquinoline offers a distinct advantage over simpler or alternatively substituted heterocyclic building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 1-Chloro-3,6-dimethoxyisoquinoline
For Immediate Reference: Essential Safety and Handling Protocols
This document provides crucial safety and logistical information for the handling and disposal of 1-Chloro-3,6-dimethoxyisoquinoline, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, categorized by the level of protection needed for various laboratory procedures.
| Protection Level | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Standard Handling | NIOSH-approved air-purifying respirator with organic vapor cartridges | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical safety goggles or face shield | Laboratory coat, long pants, and closed-toe shoes |
| Operations with Aerosolization Potential | Full-face, air-purifying respirator or a powered air-purifying respirator (PAPR) | Double-gloving with chemical-resistant gloves | Face shield and chemical safety goggles | Chemical-resistant apron or coveralls over a lab coat |
| Emergency (Spill or Release) | Self-contained breathing apparatus (SCBA) | Heavy-duty, chemical-resistant gloves | Full-face shield and chemical safety goggles | Fully encapsulating chemical-protective suit |
Procedural Guidance for Safe Handling
A systematic approach is critical to safely manage this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Standard Solution Preparation
This protocol details the steps for preparing a standard solution of this compound, a common procedure in a research setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide, Methanol)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Ventilated balance enclosure or chemical fume hood
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the standard handling level of PPE as detailed in the table above.
-
Place all necessary equipment within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a clean, dry weigh boat.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
-
Dissolution:
-
Transfer the weighed compound to the appropriate volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the compound.
-
Once dissolved, add solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled and sealed storage container.
-
The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Place in a designated, labeled, and sealed hazardous waste container for chlorinated organic compounds.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent used for rinsing contaminated glassware.
-
Collect in a designated, labeled, and sealed hazardous waste container for chlorinated organic solvents.
-
Disposal Pathway:
All waste containing this compound must be disposed of through the institution's hazardous waste management program. Do not pour any solutions down the drain or dispose of solid waste in the regular trash.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
